(S)-2-(Methylamino)-2-phenylethanol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(methylamino)-2-phenylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-9(7-11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJUPCZJUYIKT-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CO)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-71-5 | |
| Record name | Benzeneethanol, β-(methylamino)-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-(Methylamino)-2-phenylethanol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of (S)-2-(Methylamino)-2-phenylethanol hydrochloride (CAS No. 1810074-71-5).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical characteristics, synthesis, analytical methodologies, and safety considerations associated with this chiral amino alcohol hydrochloride salt. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity. By consolidating critical data and procedural insights, this whitepaper serves as an essential resource for the effective handling, characterization, and application of this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound is a chiral compound featuring a secondary amine and a primary alcohol.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in various experimental and formulation contexts.[2] The presence of the amine group confers basic properties to the parent molecule.[2]
The core structure consists of a phenylethanol backbone with a methylamino group at the second carbon position. The "(S)" designation specifies the stereochemistry at the chiral center, which is crucial for its interaction with other chiral molecules, such as biological receptors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1810074-71-5 | [1] |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.67 g/mol | [1] |
| IUPAC Name | (S)-2-(methylamino)-2-phenylethan-1-ol hydrochloride | [1] |
| Synonyms | (S)-b-(Methylamino)benzeneethanol HCl | [1] |
| Appearance | White to off-white crystalline solid (typical for similar amine hydrochlorides) | [2] |
| Solubility | Soluble in water and alcohol (typical for hydrochloride salts) | [2] |
Basicity, pKa, and Salt Formation
The hydrochloride salt is formed by reacting the basic free amine with hydrochloric acid (HCl). This acid-base reaction is a standard and highly efficient method to convert a potentially oily or poorly soluble free base into a stable, crystalline, and water-soluble solid.[2] This conversion is paramount for pharmaceutical applications, improving handling, stability, and bioavailability.
Caption: Acid-base reaction forming the hydrochloride salt.
Synthesis and Purification Overview
The synthesis of chiral amino alcohols like (S)-2-(Methylamino)-2-phenylethanol often involves stereoselective methods to ensure high enantiomeric purity. A common and logical approach is the reductive amination of a suitable keto-alcohol precursor, such as 2-hydroxyacetophenone.
The rationale for this pathway is its efficiency and control over stereochemistry. By using a chiral reducing agent or a chiral catalyst, the ketone can be selectively reduced to the desired (S)-alcohol. Subsequent reaction with methylamine and a reducing agent would yield the target secondary amine.
General Synthetic Workflow
The following diagram illustrates a plausible, high-level workflow for the synthesis and purification of the final hydrochloride salt.
Caption: General workflow for synthesis and quality control.
Analytical Methodologies for Quality Control
Ensuring the identity, purity, and enantiomeric excess of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[3][4]
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is chosen for its versatility and wide applicability in analyzing polar to moderately nonpolar compounds.[3][4] A C18 column is a robust choice for the initial separation of the main compound from potential impurities.[3] For confirming enantiomeric purity, a specialized chiral column is mandatory. UV detection is suitable as the phenyl group provides a strong chromophore for sensitive detection around 254 nm.[3]
Detailed Experimental Protocol: RP-HPLC for Purity Assessment
This protocol is a self-validating system designed to provide a reliable assessment of chemical purity.
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation & Materials:
-
HPLC system with binary or quaternary pump, autosampler, column oven, and UV/Vis detector.[3]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ortho-phosphoric acid.
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Ortho-phosphoric acid, adjusted to pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Methanol:Water.[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
Procedure:
-
System Suitability Test (SST):
-
Prepare a standard solution of the reference compound at approximately 400 µg/mL in diluent.[5]
-
Inject the standard solution six consecutive times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This validates that the chromatographic system is performing with adequate precision and peak shape.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 25 mL volumetric flask.[5]
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.[5]
-
Dilute to the mark with diluent and mix thoroughly to achieve a nominal concentration of 400 µg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the prepared sample solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent, excluding any peaks from the blank and peaks below a reporting threshold (e.g., 0.05%).
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100.
-
Caption: Self-validating analytical workflow for HPLC purity testing.
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling in a controlled laboratory environment. Safety data for the exact compound is limited, but based on structurally similar compounds like 2-phenylethylamine hydrochloride, appropriate precautions can be inferred.[6]
Hazard Statements (Anticipated):
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[7][9]
-
Spill Response: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[7][8]
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][9]
-
Conclusion
This compound is a chiral chemical entity whose utility in research and development is predicated on a thorough understanding of its fundamental properties. Its basicity, conferred by the secondary amine, allows for the formation of a stable and soluble hydrochloride salt. Proper characterization, particularly via a validated HPLC method, is essential to ensure chemical and enantiomeric purity. Adherence to stringent safety protocols is mandatory for its handling. This guide provides the foundational knowledge and practical methodologies required for scientists to confidently and safely incorporate this compound into their research endeavors.
References
- Flinn Scientific. (2016). 2-Phenylethanol SDS (Safety Data Sheet).
- AiFChem. (n.d.). This compound.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylethanol.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-(Methylamino)ethanol.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Phenylethanol.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
- Bulletin of Environment, Pharmacology and Life Sciences. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection.
- AK Scientific, Inc. (n.d.). 2-Phenylethylamine HCl Safety Data Sheet.
- CymitQuimica. (n.d.). 2-Phenylethylamine hydrochloride.
- Academic Journals. (n.d.). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide.
Sources
- 1. 1810074-71-5 | this compound - AiFChem [aifchem.com]
- 2. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academicjournals.org [academicjournals.org]
- 5. bepls.com [bepls.com]
- 6. aksci.com [aksci.com]
- 7. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
The Unsung Progenitor: A Technical History of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride
Preamble: Situating a Molecule in a Storied Lineage
In the grand narrative of sympathomimetic amine discovery, a few protagonists dominate the stage: the celebrated hormone adrenaline, and the ancient remedy, ephedrine. Yet, the history of pharmaceutical science is replete with crucial, albeit less heralded, molecular actors. (S)-2-(Methylamino)-2-phenylethanol hydrochloride is one such entity. Its story is not one of a singular, dramatic discovery, but rather a logical and inevitable outcome of the burgeoning field of medicinal chemistry in the early 20th century. This technical guide elucidates the discovery and history of this chiral amino alcohol, not as an isolated event, but as a vital branch in the rich phylogenetic tree of phenylalkanolamine research. For the researcher and drug development professional, this history offers a compelling case study in the evolution of synthetic and stereochemical control, a narrative that continues to resonate in contemporary pharmaceutical development.
The Dawn of the Phenylalkanolamines: A Foundation for Discovery
The late 19th and early 20th centuries witnessed a paradigm shift in medicine, from reliance on crude plant extracts to the isolation and synthesis of pure, active principles. The story of this compound is rooted in this transformative period, specifically in the investigation of adrenal gland extracts.
In 1895, Polish physiologist Napoleon Cybulski first obtained extracts from the adrenal gland that exhibited potent physiological effects. This pioneering work set the stage for the isolation of the active compound. In 1901, Jōkichi Takamine successfully isolated and purified the hormone, which he named adrenaline. The independent and near-simultaneous first chemical synthesis of racemic adrenaline in 1904 by Friedrich Stolz and Henry Drysdale Dakin marked a watershed moment, demonstrating that these complex biological molecules could be constructed in the laboratory[1][2].
This breakthrough opened the floodgates for the synthesis of a vast array of structurally related compounds, as chemists sought to understand the relationship between chemical structure and pharmacological activity. The core molecular framework of these new compounds was the phenylalkanolamine scaffold.
The Genesis of Racemic 2-(Methylamino)-2-phenylethanol: A Logical Analogue
While a definitive "discovery" paper for racemic 2-(Methylamino)-2-phenylethanol is not prominent in the historical record, its synthesis was a logical and straightforward extension of the methods developed for adrenaline and other sympathomimetic amines. Early synthetic routes to phenylalkanolamines, such as the reduction of 2-nitro-1-phenyl-ethanol, provided a template for accessing the parent compound, phenylethanolamine[3].
The synthesis of the N-methylated analogue, 2-(Methylamino)-2-phenylethanol, would have followed a similar logic, likely being prepared as part of broader investigations into ephedrine analogues in the early to mid-20th century[4][5]. The primary synthetic challenge was the creation of the racemic amino alcohol. A common and historically significant approach involved the synthesis of an α-amino ketone intermediate, followed by reduction.
Conceptual Synthetic Pathway: From Ketone to Racemic Amino Alcohol
The synthesis of the racemic mixture of 2-(Methylamino)-2-phenylethanol would have likely proceeded through a pathway analogous to those used for other sympathomimetic amines. This involved the formation of an α-methylamino-acetophenone intermediate, which was then reduced to the corresponding amino alcohol.
Caption: Conceptual synthetic route to racemic 2-(Methylamino)-2-phenylethanol.
This general methodology, with variations in reagents and conditions, was a workhorse of early 20th-century medicinal chemistry for producing a wide range of phenylalkanolamine derivatives for pharmacological screening[6][7].
The Stereochemical Imperative: Resolution of the Enantiomers
The profound importance of stereochemistry in biological activity was recognized early in the history of pharmacology. In 1908, Arthur Robertson Cushney demonstrated that the dextrorotary enantiomer of adrenaline was almost inactive, establishing that the physiological "receptive substance" was itself chiral[2]. This understanding created a critical need for methods to separate the enantiomers of synthetic racemic mixtures, a process known as resolution.
The classical method for resolving racemic amines, pioneered by Louis Pasteur in 1853, involves the formation of diastereomeric salts with a chiral acid[8]. The differing physical properties of these diastereomers, such as solubility, allow for their separation by fractional crystallization.
Classical Resolution Workflow
The resolution of racemic 2-(Methylamino)-2-phenylethanol to isolate the desired (S)-enantiomer would have followed this established protocol.
Caption: Classical resolution of racemic 2-(Methylamino)-2-phenylethanol.
The choice of the resolving agent is crucial and often determined empirically. Chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid were commonly employed for the resolution of racemic bases[8].
Pharmacological Context and Subsequent Developments
The primary driver for the synthesis of (S)-2-(Methylamino)-2-phenylethanol and other phenylalkanolamines was the search for new therapeutic agents with sympathomimetic activity[6][7]. These compounds mimic the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to physiological responses such as increased heart rate, blood pressure, and bronchodilation.
While this compound itself did not achieve the fame of ephedrine or adrenaline, it and its structural isomers would have been subjected to pharmacological evaluation to characterize their pressor (blood pressure raising) and other physiological effects. The N-methyl group and the β-hydroxyl group are key structural features that influence the potency and selectivity of these compounds for adrenergic receptors.
In more recent times, the focus has shifted from classical resolution to asymmetric synthesis, which allows for the direct preparation of a single enantiomer, avoiding the inherent 50% loss of material in resolution. However, the historical methods of synthesis and resolution laid the critical groundwork for the development of these more advanced techniques.
Summary of Key Physicochemical Data
| Property | Value |
| Chemical Formula | C₉H₁₃NO · HCl |
| Molecular Weight | 187.67 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-enantiomer |
Conclusion: An Enduring Legacy
The history of this compound is a testament to the systematic and iterative nature of drug discovery. While not a household name, its existence is a direct consequence of the foundational discoveries in the field of sympathomimetic amines. The synthetic and resolution strategies that would have been employed for its preparation represent a microcosm of the evolution of organic and medicinal chemistry in the 20th century. For today's researchers, the story of this "unsung progenitor" serves as a reminder of the rich chemical history that underpins modern pharmaceutical science and the enduring importance of stereochemical control in the design of bioactive molecules.
References
-
Wikipedia. Phenylethanolamine. [Link]
-
Wikipedia. Adrenaline. [Link]
-
Patel, M. K. Sympathomimetic amines. PubMed, [Link]
- Zhejiang Apeloa Kangyu Pharmaceutical Co., Ltd. (2012). Chemical method for synthesizing ephedrine.
-
Gade, N. R., & Kumar, A. (2018). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 3(1), 838-845. [Link]
-
Wikipedia. N-Methylphenethylamine. [Link]
-
Wikipedia. History of catecholamine research. [Link]
-
Aidan, M. K. (1987). The Synthesis and Pharmacology of Ephedrine Analogues. DORAS/DCU Research Repository. [Link]
-
Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Tiscione, N. B., & Alford, I. J. (2015). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Drug testing and analysis, 7(9), 803–809. [Link]
-
Ferreira, A., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]
-
Del Giudice, M. (1995). The yeast mediated synthesis of the l-ephedrine precursor, l-phenylacetylcarbinol, in an organic solvent. Victoria University Research Repository. [Link]
-
ResearchGate. (2015). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. [Link]
-
Finete, V. L., et al. (2021). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. MDPI. [Link]
-
Ellis, H. (2016). Henry Drysdale Dakin (1880-1952) and the Carrel-Dakin wound-treatment solution. Journal of perioperative practice, 26(12), 284–285. [Link]
-
Morales-Ríos, M. S. (2023). Sympathomimetics. StatPearls. [Link]
-
Etschmann, M. M. W., et al. (2002). Biotechnological production of 2-phenylethanol. Applied Microbiology and Biotechnology, 59(1), 1-8. [Link]
-
Zhejiang Apeloa Kangyu Pharmaceutical Co., Ltd., & Zhejiang University. (2016). Preparation methods for ephedrine or pseudoephedrine and for ephedrine or pseudoephedrine intermediate. Patsnap Eureka. [Link]
-
Sneader, W. (2005). The discovery and synthesis of epinephrine. Drug Discovery Today, 10(2), 153-157. [Link]
-
Dalal Institute. Methods of Resolution. [Link]
-
Nevakar Inc. (2020). Ephedrine compositions and methods. PubChem. [Link]
-
Rezayat, C., & biographies, B. (2006). Henry Drysdale Dakin: More Than His Solution. ResearchGate. [Link]
-
Janus, E., et al. (2020). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [Link]
-
ChemSynthesis. 2-methylamino-1-phenylethanol. [Link]
-
Wikipedia. Substituted β-hydroxyamphetamine. [Link]
Sources
- 1. Adrenaline - Wikipedia [en.wikipedia.org]
- 2. History of catecholamine research - Wikipedia [en.wikipedia.org]
- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 4. CN101570492B - Chemical method for synthesizing ephedrine - Google Patents [patents.google.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. Sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Pharmacological Profile of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the pharmacological properties of (S)-2-(Methylamino)-2-phenylethanol hydrochloride, the dextrorotatory (S)-enantiomer of the N-methylphenylethanolamine structure. While its racemate and the levorotatory (R)-enantiomer, known as halostachine, have been the subject of some investigation, the specific pharmacological profile of the (S)-enantiomer remains a less-explored area with significant potential for nuanced biological activity. This document synthesizes the available data on related phenylethanolamines, outlines key experimental protocols for its characterization, and discusses the critical role of stereochemistry in its interaction with biological targets. The primary focus is on its expected engagement with adrenergic and trace amine-associated receptors, drawing upon established structure-activity relationships within this chemical class to postulate its likely pharmacodynamic and pharmacokinetic profile.
Introduction: The Significance of Stereochemistry in Phenylethanolamines
The phenylethanolamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters and synthetic drugs that modulate the sympathetic nervous system. The introduction of a chiral center at the β-carbon of the ethanolamine side chain, as is the case in 2-(Methylamino)-2-phenylethanol, gives rise to stereoisomers with potentially distinct pharmacological properties. Biological systems, being inherently chiral, often exhibit marked stereoselectivity in their interactions with drug molecules.[1][2] Enantiomers can differ significantly in their receptor binding affinities, efficacies, metabolic pathways, and toxicity profiles.[3]
This compound is the (S)-enantiomer of N-methylphenylethanolamine. Its (R)-enantiomer is the naturally occurring alkaloid halostachine.[4] A comprehensive understanding of the pharmacological profile of the (S)-enantiomer is therefore crucial for any rational drug design and development efforts. This guide will delve into the anticipated pharmacology of this specific stereoisomer, grounded in the broader knowledge of related compounds, and provide the technical framework for its empirical investigation.
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of this compound is fundamental to its study.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(methylamino)-2-phenylethan-1-ol hydrochloride | N/A |
| Synonyms | (S)-b-(Methylamino)benzeneethanol HCl, Dextrorotatory N-methylphenylethanolamine hydrochloride | [5] |
| CAS Number | 1810074-71-5 | [5] |
| Molecular Formula | C₉H₁₄ClNO | [4] |
| Molecular Weight | 187.67 g/mol | [4] |
| Chirality | (S)-enantiomer | [4] |
| pKa (racemate HCl) | 9.29 at 25°C | [4] |
Note: Some properties are inferred from data on the racemic mixture or the parent compound.
Synthesis and Chiral Separation
The generation of enantiomerically pure (S)-2-(Methylamino)-2-phenylethanol is critical for its pharmacological evaluation. Several strategies can be employed:
-
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the desired (S)-enantiomer from achiral starting materials.[6]
-
Chiral Resolution: Racemic N-methylphenylethanolamine can be synthesized and subsequently resolved into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.[4]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral stationary phases can be used to separate the enantiomers of N-methylphenylethanolamine.[7][8][9]
Workflow for Chiral Separation using HPLC
Caption: Workflow for the chiral separation of N-methylphenylethanolamine enantiomers by HPLC.
Anticipated Pharmacological Profile
Based on its structural similarity to other phenylethanolamines, this compound is expected to primarily interact with the adrenergic and trace amine-associated receptor systems.
Adrenergic Receptor Activity
The phenylethanolamine structure is a classic pharmacophore for adrenergic receptor ligands.[10] It is anticipated that (S)-2-(Methylamino)-2-phenylethanol will exhibit activity at β-adrenergic receptors, and potentially α-adrenergic receptors.
-
β-Adrenergic Receptors: Many phenylethanolamines are β-adrenergic agonists.[11] The presence of a secondary amine and a hydroxyl group on the β-carbon are key features for this activity. It is plausible that the (S)-enantiomer will act as a β-adrenergic agonist, though its potency and selectivity for β₁, β₂, and β₃ subtypes require empirical determination.
-
α-Adrenergic Receptors: While the primary activity is expected at β-receptors, some phenylethanolamines also possess α-adrenergic activity. The stereochemistry at the α- and β-carbons can significantly influence α-receptor subtype selectivity.[12]
Trace Amine-Associated Receptor 1 (TAAR1) Activity
TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including β-phenylethylamine.[13] Given its structural similarity, (S)-2-(Methylamino)-2-phenylethanol is a potential TAAR1 agonist. Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission, suggesting potential applications in neuropsychiatric disorders.[14]
Signaling Pathway of a Putative β-Adrenergic/TAAR1 Agonist
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halostachine - Wikipedia [en.wikipedia.org]
- 5. Biotechnological 2-Phenylethanol Production: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereochemical requirements of alpha 2-adrenergic receptors for alpha-methyl substituted phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Separation of Enantiomerically Pure Compounds
Foreword: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the concept of chirality is not merely an academic curiosity but a cornerstone of drug design, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of enantiomeric purity.[2] Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines, compelling the pharmaceutical industry to develop single-enantiomer drugs over racemic mixtures.[1][3][4] This guide provides an in-depth technical overview of the principal strategies for obtaining enantiomerically pure compounds: chiral resolution and asymmetric synthesis . It is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into these critical methodologies.
The Foundation: Understanding Chirality and its Implications
A molecule is chiral if it is not superimposable on its mirror image, much like our left and right hands. These non-superimposable mirror images are called enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can interact differently with other chiral molecules, such as the receptors and enzymes in the human body.[1] This differential interaction can lead to significant variations in their biological activity, with one enantiomer (the eutomer) providing the desired therapeutic effect while the other (the distomer) may be inactive, less active, or even responsible for adverse effects.[1]
The FDA's 1992 guidelines mandate that the absolute stereochemistry of chiral compounds be determined early in drug development and that each enantiomer be characterized.[1][3] This necessitates robust methods for both separating enantiomers and synthesizing them in a pure form.
Chiral Resolution: Separating Enantiomers from a Racemic Mixture
Chiral resolution is the process of separating a racemic mixture—a 50:50 mixture of two enantiomers—into its individual enantiomeric components.[5] This is a challenging task due to the identical physical properties of enantiomers.[5] The key to successful resolution lies in the use of a chiral resolving agent or a chiral environment to create diastereomers, which, unlike enantiomers, have different physical properties and can therefore be separated.[5]
Classical Resolution via Diastereomeric Salt Formation
This traditional method involves reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[2] Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization.[2] Once separated, the resolving agent is removed to yield the pure enantiomers.
Causality in Experimental Choices: The choice of resolving agent is critical and often requires empirical screening. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and should form salts that exhibit a significant difference in solubility to allow for efficient separation. The solvent system used for crystallization is also a key variable that must be optimized to maximize the yield and enantiomeric purity of the desired diastereomeric salt.
Chiral Chromatography: A Powerful and Versatile Tool
Chiral chromatography has become the most widely used technique for both analytical and preparative-scale separation of enantiomers.[2][6] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, separation.[2][6]
Key Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse for enantioseparation in the pharmaceutical industry.[6][7][8] A wide variety of CSPs are commercially available, based on selectors such as polysaccharides (e.g., cellulose and amylose derivatives), proteins, and macrocyclic antibiotics.[7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a greener alternative to HPLC, offering faster separations and reduced solvent consumption.[2]
-
Gas Chromatography (GC): GC with a chiral stationary phase is also used for the separation of volatile chiral compounds.[7]
Self-Validating System in Chiral Chromatography: A robust chiral HPLC method should demonstrate baseline resolution of the enantiomers, good peak shape, and reproducibility. Method validation should include assessments of linearity, precision, accuracy, and robustness to ensure the reliability of the separation.
Table 1: Comparison of Common Chiral Stationary Phases for HPLC
| Chiral Selector | Separation Principle | Typical Applications | Advantages | Limitations |
| Polysaccharide Derivatives (e.g., cellulose, amylose) | H-bonding, dipole-dipole, π-π interactions, steric hindrance | Broad range of chiral compounds, including NSAIDs[8] | High loading capacity, wide applicability, robust | Can be sensitive to mobile phase composition |
| Proteins (e.g., bovine serum albumin) | Hydrophobic and electrostatic interactions | Primarily for acidic compounds | High enantioselectivity | Limited loading capacity, sensitive to pH and temperature |
| Macrocyclic Antibiotics (e.g., vancomycin) | Inclusion complexation, H-bonding, dipole-dipole interactions | Amino acids, peptides, and other polar compounds | Unique selectivities | Can have lower efficiency than polysaccharide-based CSPs |
| Pirkle-type (brush-type) | π-π interactions, H-bonding, dipole-dipole interactions | Compounds with aromatic rings | Good for specific classes of compounds | Narrower applicability than polysaccharide CSPs |
Kinetic Resolution: Exploiting Differences in Reaction Rates
Kinetic resolution is a process in which two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[9][10] This results in an enantioenriched sample of the less reactive enantiomer and a product that is enriched in the enantiomer that reacted faster.[9]
Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and are therefore particularly effective for kinetic resolutions.[11] Lipases, for example, can be used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.[11] The resulting ester and the unreacted alcohol can then be easily separated.[11]
Causality in Experimental Choices: The choice of enzyme and reaction conditions (e.g., solvent, temperature, acyl donor) is crucial for achieving high enantioselectivity. The reaction must be stopped at approximately 50% conversion to obtain both the product and the remaining starting material with high enantiomeric excess.[11][12]
Dynamic Kinetic Resolution (DKR)
A significant limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[13] This allows for the theoretical conversion of 100% of the starting material into a single enantiomeric product.[13]
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Alcohol
-
Substrate Preparation: Dissolve the racemic alcohol in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, CAL-B) to the reaction mixture.
-
Acyl Donor Addition: Add an acyl donor (e.g., vinyl acetate, isopropenyl acetate).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC, GC) to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
Reaction Quench: Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Work-up and Separation: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard chromatographic techniques (e.g., flash column chromatography).
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. fda.gov [fda.gov]
- 4. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes & Protocols: (S)-2-(Methylamino)-2-phenylethanol as a Chiral Auxiliary in Asymmetric Synthesis
Introduction and Core Principles
In the field of asymmetric synthesis, where the precise construction of stereogenic centers is paramount, chiral auxiliaries serve as a powerful and reliable tool.[1] A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate, directing a subsequent chemical reaction to occur with high stereoselectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
(S)-2-(Methylamino)-2-phenylethanol, derived from the readily available and inexpensive natural product pseudoephedrine, has been established as a premier chiral auxiliary, particularly for the asymmetric alkylation of enolates.[2][3] Pioneered by Andrew G. Myers, this methodology provides a robust and highly practical route to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones, which are fundamental building blocks in pharmaceutical and natural product synthesis.[2][3]
The remarkable efficacy of this auxiliary is rooted in its ability to form a rigid, six-membered chelated lithium enolate intermediate. This structure effectively shields one face of the enolate, forcing an approaching electrophile to attack from the less sterically hindered face, thereby ensuring high diastereoselectivity.[4][5]
Mechanism of Stereocontrol: The Chelated Intermediate
The cornerstone of the Myers-pseudoephedrine methodology is the formation of a well-defined (Z)-enolate upon deprotonation with a lithium amide base (e.g., LDA or LiHMDS).[4] The key to stereocontrol lies in the subsequent coordination of the lithium cation with both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.[5] This chelation creates a rigid, chair-like six-membered ring structure.
Within this transition state, the phenyl group of the auxiliary orients itself pseudo-equatorially to minimize steric strain. This conformation forces the methyl group on the auxiliary to shield the top face of the planar enolate. Consequently, an incoming electrophile (E⁺) can only approach from the less hindered bottom face, leading to the predictable formation of a single diastereomer. The addition of anhydrous lithium chloride (LiCl) is often crucial, as it breaks up enolate aggregates and promotes the formation of this well-defined monomeric chelating structure, leading to enhanced diastereoselectivity.[2][6]
Caption: Mechanism of stereocontrol via the chelated (Z)-enolate.
The Synthetic Workflow: A Three-Step Process
The application of (S)-2-(Methylamino)-2-phenylethanol as a chiral auxiliary follows a reliable three-stage workflow: Amide Formation , Diastereoselective Alkylation , and Auxiliary Cleavage . This process allows for the conversion of a simple prochiral carboxylic acid into a variety of valuable, enantiomerically pure molecules.
Caption: The overall experimental workflow from prochiral acid to chiral product.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for research purposes by qualified individuals. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood) must be used. All reactions involving anhydrous solvents or pyrophoric reagents require an inert atmosphere (Nitrogen or Argon).
Protocol 1: Formation of the Chiral Amide
The auxiliary is first coupled with a carboxylic acid derivative to form a stable tertiary amide. A highly efficient method involves direct coupling with an acid chloride.
Materials:
-
(S)-2-(Methylamino)-2-phenylethanol hydrochloride
-
Target carboxylic acid (e.g., Propanoic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1 drop). Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Amide Coupling: In a separate flame-dried flask, suspend this compound (1.0 eq) in anhydrous THF. Add triethylamine (2.5 eq) and stir the resulting slurry at room temperature for 15 minutes.
-
Cool the slurry to 0 °C and add a solution of the crude acid chloride (1.1 eq) in anhydrous THF dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude amide is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure chiral amide.[6][7]
Protocol 2: Asymmetric Alkylation of the Chiral Amide
This is the key stereochemistry-defining step. The protocol uses a pre-formed lithium diisopropylamide (LDA)/LiCl base complex for enolization.
Materials:
-
Purified Chiral Pseudoephedrine Amide
-
Anhydrous Lithium Chloride (LiCl) - Note: LiCl must be flame-dried under vacuum immediately before use.
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkylating agent (e.g., Benzyl bromide, Iodomethane)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Base Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous LiCl (6.0 eq) and anhydrous THF. Cool the suspension to -78 °C (acetone/dry ice bath).
-
Add diisopropylamine (2.2 eq) followed by the dropwise addition of n-BuLi (2.1 eq). Stir the resulting white suspension at -78 °C for 15 minutes, then warm in an ice bath (0 °C) for 15 minutes.
-
Enolization: Cool the base suspension back to -78 °C. Add a solution of the chiral amide (1.0 eq) in a minimal amount of anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 1 hour, then transfer the flask to an ice bath (0 °C) and stir for an additional 15 minutes to ensure complete enolate formation.
-
Alkylation: Cool the enolate solution back to 0 °C. Add the alkylating agent (1.5 eq) dropwise. The reaction is typically rapid but should be stirred for 1-4 hours at 0 °C. Monitor by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude α-substituted amide can be purified by flash column chromatography on silica gel or by recrystallization. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product.[6]
Protocol 3: Cleavage of the Auxiliary
The final step is to release the enantiomerically enriched product from the auxiliary. The choice of cleavage method determines the final product functionality.
A. To Yield a Carboxylic Acid (Hydrolysis):
-
Reagents: Sulfuric acid (H₂SO₄) or Potassium hydroxide (KOH), Dioxane/Water.
-
Procedure: Dissolve the α-substituted amide (1.0 eq) in a 3:1 mixture of dioxane and 9 M H₂SO₄. Heat the mixture to reflux (100-110 °C) for 12-24 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. The aqueous layer can be basified to recover the protonated auxiliary. The organic layer contains the chiral carboxylic acid.[3]
B. To Yield a Ketone (Organometallic Addition):
-
Reagents: Organolithium (e.g., Phenyllithium) or Grignard reagent (e.g., Methylmagnesium bromide), Anhydrous THF.
-
Procedure: Dissolve the α-substituted amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add the organometallic reagent (2.0-3.0 eq) dropwise. Stir for 1-2 hours at -78 °C. Quench with saturated aqueous NH₄Cl. After standard aqueous workup, the chiral ketone is isolated. The addition is generally selective for the ketone, as the tetrahedral intermediate is stable at low temperatures, preventing over-addition.[8]
C. To Yield an Alcohol (Reduction):
-
Reagents: Lithium amidotrihydroborate (LAB) or other suitable reducing agent.
-
Procedure: Dissolve the α-substituted amide in THF and treat with a solution of a powerful reducing agent like LAB. This mild procedure reduces the amide to the corresponding chiral primary alcohol without epimerization of the α-stereocenter.[3]
Data Summary: Representative Alkylation Results
The Myers-pseudoephedrine amide alkylation methodology consistently delivers high yields and exceptional levels of stereocontrol across a broad range of substrates.
| Entry | Substrate Amide (R¹) | Electrophile (R²-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Propionamide | Benzyl Bromide | 91 | >99:1 |
| 2 | Propionamide | Iodomethane | 89 | 98:2 |
| 3 | Phenylacetamide | Allyl Iodide | 95 | 97:3 |
| 4 | Butyramide | Propargyl Bromide | 85 | 96:4 |
| 5 | Propionamide | Isopropyl Iodide | 78 | 95:5 |
Data compiled from seminal work by Myers et al. Diastereomeric ratios are typically determined on crude product mixtures. Yields are for isolated, purified products.[2][6]
Field-Proven Insights & Troubleshooting
-
Crystallinity: A significant advantage of this auxiliary is the high crystallinity of both the initial amides and the α-substituted products.[6][9] This often allows for easy purification by recrystallization, which can also be used to upgrade the diastereomeric purity to >99:1.
-
Moisture is Critical: The success of the alkylation step is highly dependent on strictly anhydrous conditions. Flame-drying all glassware and the lithium chloride is mandatory. Solvents must be freshly distilled or passed through a solvent purification system.
-
Base and Enolization: While LDA is standard, Lithium Hexamethyldisilazide (LiHMDS) can also be used and is often preferred for its greater stability and commercial availability as a solution. Ensure the enolization times and temperatures in the protocol are followed to generate the thermodynamic (Z)-enolate.
-
Weakly Reactive Electrophiles: For less reactive electrophiles, such as secondary alkyl iodides, the alkylation step may require warming to room temperature and longer reaction times.[4] This can sometimes lead to slightly lower diastereoselectivity.
-
Auxiliary Recovery: After cleavage, the (S)-2-(Methylamino)-2-phenylethanol can be recovered from the aqueous layer by basification (e.g., with NaOH) followed by extraction with an organic solvent. Its recovery and reuse are key to the cost-effectiveness of the methodology.
References
-
Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(27), 6633-6637. Available from: [Link]
-
Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available from: [Link]
-
Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available from: [Link]
-
Myers, A. G., Yang, B. H., Chen, H., & McKinstry, L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(20), 9361-9362. Available from: [Link]
-
Myers, A. G. Research Group. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available from: [Link]
-
Myers, A. G., et al. (1994). Supporting Information for Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society. Available from: [Link]
-
Hai, O., & Hakkenshit, I. B. (2012). A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine. Annals of Improbable Research. Available from: [Link]
-
Clayden, J. (2007). Remote Control of Stereochemistry: Communicating Information via Conformation. Beilstein-Institut. Available from: [Link]
-
Scribd. (n.d.). Pseudoephedrine From N-Methylamphet. Scribd. Available from: [Link]
- Google Patents. (2017). WO2017211129A1 - Method for manufacturing ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of (S)-2-(Methylamino)-2-phenylethanol via Silylation and Acylation Derivatization
Abstract
This document provides a comprehensive technical guide for the derivatization of (S)-2-(Methylamino)-2-phenylethanol (a stereoisomer of pseudoephedrine) for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, containing both a secondary amine and a secondary alcohol functional group, direct GC analysis of this analyte often results in poor chromatographic performance, characterized by peak tailing and potential thermal degradation.[1][2] Chemical derivatization is employed to enhance volatility, improve thermal stability, and increase chromatographic resolution.[3][4] This note details two robust and widely adopted derivatization strategies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Pentafluoropropionic Anhydride (PFPA). We present validated protocols, discuss the underlying chemical mechanisms, and provide expected mass spectrometric fragmentation patterns to ensure trustworthy and reproducible results.
Introduction: The Rationale for Derivatization
(S)-2-(Methylamino)-2-phenylethanol is a phenethylamine compound relevant in pharmaceutical development, clinical diagnostics, and forensic toxicology. Its structure includes two active hydrogen sites—one on the hydroxyl group and one on the secondary amine. These polar functional groups are prone to forming hydrogen bonds, which decreases the analyte's volatility and can lead to undesirable interactions with the GC column's stationary phase.[2]
Challenges of Underivatized Analysis:
-
Low Volatility: Requires high injector and oven temperatures, increasing the risk of thermal decomposition.
-
Poor Peak Shape: Active sites can interact with silanol groups in the GC liner and column, causing significant peak tailing.[1][2]
-
Low Sensitivity: Peak broadening leads to a lower signal-to-noise ratio, elevating the limit of detection (LOD).[1]
Chemical derivatization mitigates these issues by replacing the active hydrogens with non-polar functional groups, thereby creating a derivative that is more volatile, thermally stable, and amenable to GC-MS analysis.[3][4]
Strategy 1: Silylation with BSTFA
Silylation is a robust and common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent capable of derivatizing both alcohols and amines simultaneously.[5] The reaction is often catalyzed by adding a small percentage of Trimethylchlorosilane (TMCS) to the BSTFA mixture, which enhances the reagent's donor strength.[6]
Mechanism of Silylation
The reaction proceeds via a nucleophilic attack (SN2 mechanism) from the oxygen of the hydroxyl group and the nitrogen of the amine group on the silicon atom of the BSTFA molecule.[3] The catalyst, TMCS, assists by converting the functional groups into more reactive intermediates. This process yields a di-TMS derivative of (S)-2-(Methylamino)-2-phenylethanol, which is significantly more volatile and less polar.
Visualizing the Silylation Reaction
Caption: Silylation reaction pathway for (S)-2-(Methylamino)-2-phenylethanol.
Detailed Protocol for Silylation
Materials:
-
(S)-2-(Methylamino)-2-phenylethanol hydrochloride standard or extracted sample, dried.
-
BSTFA with 1% TMCS (e.g., from Sigma-Aldrich, Supelco).
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Ethyl Acetate). Note: Solvents must be anhydrous as silylating reagents readily react with water.[3]
-
2 mL autosampler vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Ensure the sample containing the analyte is completely dry. If working with the hydrochloride salt, a prior liquid-liquid or solid-phase extraction into a non-protic organic solvent followed by evaporation to dryness is required. Protic solvents like methanol will react with the silylating reagent.[5][7]
-
Reconstitution: Reconstitute the dried extract or weigh the standard into a clean vial using 100 µL of anhydrous ethyl acetate.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 30 minutes to ensure complete derivatization of both the alcohol and the sterically hindered secondary amine.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. The derivative is generally stable for several hours if kept capped and free from moisture.
Expected GC-MS Results
The resulting di-TMS derivative will exhibit a sharp, symmetrical peak with a significantly shorter retention time compared to the underivatized compound.
| Parameter | Expected Value | Causality & Notes |
| Molecular Weight Increase | +144 Da (2 x 72 Da for Si(CH₃)₃) | Each active hydrogen is replaced by a TMS group. |
| EI Mass Spectrum (Key Ions) | m/z 73: Base peak, characteristic of a TMS group [Si(CH₃)₃]⁺.[8] | m/z 179: [M-CH₃-COOTMS]⁺ fragment, often observed in silylated phenylethanolamines. |
| m/z 72: Characteristic ion from TMS group. | ||
| Characteristic Fragments: Loss of a methyl radical from the TMS group is a common fragmentation pathway.[8] |
Strategy 2: Acylation with PFPA
Acylation with a fluorinated anhydride like Pentafluoropropionic Anhydride (PFPA) is another excellent method, particularly favored in forensic and doping analysis. It forms stable pentafluoropropionyl (PFP) derivatives that are highly volatile and exhibit excellent electron-capturing properties, which can be beneficial for certain detector types.[9]
Mechanism of Acylation
PFPA reacts with the hydroxyl and secondary amine groups to form ester and amide linkages, respectively. The reaction releases pentafluoropropionic acid as a byproduct. This reaction is typically performed in a non-protic solvent, and heating is used to drive it to completion.[10][11] A key consideration is that fluorinated acylating agents can sometimes cause interconversion of diastereoisomers like ephedrine and pseudoephedrine, so careful validation is required if stereoisomeric purity is critical.[12]
Detailed Protocol for Acylation
Materials:
-
This compound standard or extracted sample, dried.
-
Pentafluoropropionic Anhydride (PFPA) (e.g., from Thermo Scientific).
-
Anhydrous Ethyl Acetate or Toluene.
-
2 mL autosampler vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: As with silylation, the sample must be completely dry and free of protic solvents.
-
Reconstitution: Reconstitute the dried extract in 100 µL of anhydrous ethyl acetate.
-
Reagent Addition: Add 50 µL of PFPA to the vial. Safety Note: PFPA is corrosive and malodorous; always handle it within a fume hood.[10]
-
Reaction: Cap the vial tightly, vortex, and heat at 65°C for 30 minutes.[10][11]
-
Evaporation: After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitution for Injection: Reconstitute the dried derivative in 100 µL of a suitable solvent for injection (e.g., ethyl acetate or toluene).[10]
-
Analysis: Inject the reconstituted sample into the GC-MS. PFP derivatives are known for their high stability.[10]
Expected GC-MS Results
The di-PFP derivative is highly volatile and will produce a sharp chromatographic peak. Its mass spectrum will be distinct from the silylated derivative.
| Parameter | Expected Value | Causality & Notes |
| Molecular Weight Increase | +292 Da (2 x 146 Da for COC₂F₅) | Replacement of two active hydrogens with PFP groups. |
| EI Mass Spectrum (Key Ions) | m/z 154: A characteristic fragment for TFAA/PFPA derivatives of pseudoephedrine/ephedrine.[13] | Prominent Fragments: The mass spectrum will be characterized by ions resulting from alpha-cleavage adjacent to the nitrogen and losses of the PFP groups. |
| High m/z Fragments: The spectrum will contain more informative high-mass ions compared to the underivatized compound.[1] |
Overall Experimental Workflow and Method Validation
A robust analytical method requires a systematic workflow from sample receipt to final data interpretation. Method validation should be performed according to established guidelines to ensure accuracy, precision, and reliability.[14][15]
General Workflow Diagram
Caption: A generalized workflow for the GC-MS analysis of biological samples.
Recommended GC-MS Parameters
| Parameter | Typical Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A low-polarity 5% phenyl polysiloxane phase provides excellent separation for these types of derivatives. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivative without thermal breakdown. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Mode selection depends on the expected analyte concentration. |
| Oven Program | Start at 100°C, ramp 15°C/min to 280°C, hold for 5 min | An optimized temperature program is crucial for separating the analyte from matrix components. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Energy | 70 eV | Standard for generating reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode significantly enhances sensitivity by monitoring only characteristic ions. |
Conclusion
Both silylation with BSTFA and acylation with PFPA are highly effective strategies for the derivatization of (S)-2-(Methylamino)-2-phenylethanol, enabling sensitive and robust analysis by GC-MS. Silylation is a very common and straightforward method, while acylation can provide extremely stable derivatives suitable for demanding applications. The choice between methods may depend on laboratory preference, required sensitivity, and potential matrix interferences. The protocols and data presented in this application note provide a validated starting point for researchers to develop and implement reliable analytical methods for this compound.
References
-
ResearchGate. (2022). Derivatization for GC-MS analysis? Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Retrieved from [Link]
-
MDPI. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). GC Derivatization. Retrieved from [Link]
-
Office of Justice Programs. (2009). Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS. Retrieved from [Link]
-
MDPI. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]
-
MDPI. (n.d.). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved from [Link]
-
Wiley Online Library. (2012). Interconversion of Ephedrine and Pseudoephedrine During Chemical Derivatization. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
ResearchGate. (2025). GC-MS determination of pseudoephedrine, ephedrine, strychnine and brucine in Shufeng Huoluo pills. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Development and validation of a GC-MS method for determination of amphetamine-type stimulants and ketamine in human hair. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of a ephedrine and b pseudoephedrine. Retrieved from [Link]
-
PubMed. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Retrieved from [Link]
-
Greenation. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Retrieved from [Link]
-
PubMed. (2009). Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Retrieved from [Link]
-
Springer. (2025). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]
-
SciELO. (2018). Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Journal of IMAB. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Retrieved from [Link]
-
Chalmers Publication Library. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives. Retrieved from [Link]
-
PubMed. (2008). Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Mass spectrometry and gas chromatography of trimethylsilyl derivatives of catecholamine related molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (2018). Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Science and Technology Indonesia. (n.d.). Development and Validation GC/MS Method for Methamphetamine Analysis in Urine by Miniaturization QuEChERS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Gas Chromatographic and Mass Spectrometric Characterization of Trimethylsilyl Derivatives of Some Terpene Alcohol Phenylpropenoids. Retrieved from [Link]
Sources
- 1. Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS | Office of Justice Programs [ojp.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Interconversion of ephedrine and pseudoephedrine during chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. greenpub.org [greenpub.org]
- 15. sciencetechindonesia.com [sciencetechindonesia.com]
Application Note: A Robust Protocol for the N-Demethylation of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride via Carbamate Intermediate
Abstract & Scientific Context
The conversion of (S)-2-(Methylamino)-2-phenylethanol to its primary amine analogue, (S)-2-amino-2-phenylethanol, is a critical transformation in the synthesis of various chiral ligands and pharmaceutical intermediates. This application note provides a detailed, field-tested protocol for this N-demethylation. It is crucial to recognize that classical N-demethylation methodologies, such as the von Braun reaction or the Polonovski reaction, are primarily designed for the conversion of tertiary amines to secondary amines.[1][2][3] A direct application of these methods to a secondary amine substrate is often inefficient or leads to undesired side products.
To address this synthetic challenge, this protocol employs a robust, two-step strategy centered on the formation and subsequent cleavage of a carbamate intermediate. This approach, adapted from well-established principles of amine chemistry, involves the reaction of the starting secondary amine with a chloroformate reagent, followed by vigorous hydrolysis to yield the desired primary amine.[4] This document provides a comprehensive, step-by-step methodology, explains the chemical rationale behind each step, and includes self-validating in-process controls to ensure reproducibility and high yield.
Principle of the Method: The Chloroformate Strategy
The core of this protocol is the conversion of the secondary amine into a carbamate, a stable intermediate that facilitates the eventual removal of the methyl group. The overall transformation proceeds in two distinct stages:
-
Carbamate Formation: The starting material, (S)-2-(Methylamino)-2-phenylethanol hydrochloride, is first neutralized in situ to liberate the free secondary amine. This amine then acts as a nucleophile, attacking a chloroformate reagent (e.g., ethyl chloroformate) to form a stable N-methyl-N-carbamate derivative.
-
Carbamate Cleavage (Demethylation): The crucial demethylation step is achieved through the hydrolysis of the carbamate intermediate under strong basic conditions. This high-energy process cleaves the carbamate bond, liberating the primary amine product, (S)-2-amino-2-phenylethanol.
This two-step sequence is a reliable method for the N-dealkylation of secondary amines, offering high yields and a predictable reaction pathway.[4]
Overall Reaction Scheme
Experimental Workflow & Visualization
The entire process, from initial setup to final product characterization, is outlined below. This workflow is designed to ensure a logical progression of steps with integrated quality control checks.
Caption: Experimental workflow for N-demethylation via carbamate formation and cleavage.
Detailed Experimental Protocol
Safety Precaution: All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Ethyl chloroformate is toxic, corrosive, and lachrymatory. Handle with extreme care.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier Example |
| (S)-2-(Methylamino)-2-phenylethanol HCl | C₉H₁₄ClNO | 187.67 | >98% | Sigma-Aldrich |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | >99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | >99% | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | KOH | 56.11 | >85% pellets | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof | Fisher Scientific |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ACS Grade | VWR |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | ~37% aq. | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | ACS Grade | VWR |
| TLC Plates | - | - | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Step 1: Synthesis of Ethyl (S)-(2-hydroxy-2-phenylethyl)(methyl)carbamate
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (9.39 g, 50.0 mmol).
-
Suspension: Add anhydrous dichloromethane (DCM, 100 mL) and anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv). Stir the resulting suspension vigorously under a nitrogen atmosphere.
-
Causality Note: The hydrochloride salt is not nucleophilic. Anhydrous potassium carbonate is used as a solid, non-nucleophilic base to neutralize the salt and liberate the free secondary amine in situ, which is necessary for the subsequent reaction.
-
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Reagent Addition: While maintaining the temperature at 0-5°C, add ethyl chloroformate (5.70 mL, 5.97 g, 55.0 mmol, 1.1 equiv) dropwise over 20-30 minutes via a syringe.
-
Causality Note: The reaction is exothermic. Slow, dropwise addition at 0°C is critical to control the reaction rate, prevent overheating, and minimize the formation of potential side products.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and potassium permanganate stain.
-
Procedure: Co-spot the starting material (dissolved in methanol) and the reaction mixture. The reaction is complete upon the full consumption of the starting material (Rf will be lower than the carbamate product).
-
-
Quenching & Workup: Once the reaction is complete, carefully add 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with 1 M HCl (1 x 40 mL) and saturated sodium bicarbonate solution (1 x 40 mL).
-
Causality Note: The acid wash removes any unreacted amine and the basic carbonate base. The bicarbonate wash neutralizes any remaining acidic species.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carbamate intermediate as a viscous oil. The product is often pure enough to proceed to the next step without further purification.
Step 2: Hydrolysis and N-Demethylation to (S)-2-Amino-2-phenylethanol
-
Setup: To a 250 mL round-bottom flask, add the crude carbamate intermediate from the previous step (~50.0 mmol). Add ethanol (50 mL) and a solution of potassium hydroxide (28.1 g, 500 mmol, 10 equiv) in 25 mL of water.
-
Causality Note: A large excess of a strong base (KOH) and high temperature (reflux) are required to drive the hydrolysis of the very stable carbamate bond. Ethanol acts as a co-solvent to ensure miscibility.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90°C) with vigorous stirring. Maintain reflux for 12-18 hours.
-
In-Process Control (IPC): Monitor the disappearance of the carbamate intermediate by TLC.
-
Mobile Phase: 10% Methanol in Dichloromethane with 1% Triethylamine.
-
Procedure: The primary amine product will have a much lower Rf than the carbamate intermediate and will be visible with a ninhydrin stain. The reaction is complete when the carbamate spot is no longer visible.
-
-
Workup: After cooling to room temperature, concentrate the reaction mixture via rotary evaporation to remove the ethanol.
-
Extraction: To the remaining aqueous residue, add 100 mL of diethyl ether (or ethyl acetate). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with the chosen organic solvent (3 x 50 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This will yield the crude (S)-2-amino-2-phenylethanol, often as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the pure primary amine.[5]
Final Product Characterization
The identity and purity of the final product, (S)-2-amino-2-phenylethanol, must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of the N-methyl group.
-
Mass Spectrometry: To confirm the molecular weight (137.18 g/mol ).
-
Chiral HPLC: To confirm that the enantiomeric purity has been retained throughout the synthesis.[6]
-
Melting Point: Compare with the literature value (76-79°C).[7]
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through the integration of two key in-process controls (IPCs) using TLC. These checkpoints provide the researcher with clear, qualitative data to make informed decisions about the reaction's progression, ensuring that one does not proceed to the next stage prematurely.
-
IPC-1 (Carbamate Formation): Confirms the complete consumption of the starting material, preventing carry-over into the hydrolysis step, which would complicate purification.
-
IPC-2 (Hydrolysis): Verifies the complete cleavage of the stable carbamate intermediate, ensuring the maximum possible yield of the final product.
By adhering to these IPCs, researchers can achieve consistent and reliable results, minimizing batch-to-batch variability and failed runs.
References
-
Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications. Available at: [Link]
- Scammells, P. J., et al. (2015). Method for the N-demethylation of N-methyl heterocycles. U.S. Patent 9,073,934.
-
Homer, R. B. (n.d.). The von Braun Cyanogen Bromide Reaction. ResearchGate. Available at: [Link]
-
Lohse, O., & Spöndlin, C. (1998). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development. Available at: [Link]
-
McCamley, K., & Scammells, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Tetrahedron. Available at: [Link]
-
Wikipedia contributors. (2023). Demethylation. Wikipedia. Available at: [Link]
-
Emaminejad, M., et al. (2017). N-Dealkylation of Amines. Molecules. Available at: [Link]
-
McCamley, K., Ripper, J. A., Singer, R. D., & Scammells, P. J. (2004). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Rosenau, T., Hofinger, A., Potthast, A., & Kosma, P. (2004). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. Organic Letters. Available at: [Link]
- Hudlicky, T., et al. (2011). A method for the n-demethylation of n-methyl heterocycles. WIPO Patent WO/2011/032214.
-
Rosenau, T., Hofinger, A., Potthast, A., & Kosma, P. (2004). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. Available at: [Link]
-
Wikipedia contributors. (2023). Von Braun reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Available at: [Link]
-
Lohse, O., & Spöndlin, C. (1998). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. ACS Publications. Available at: [Link]
-
Hoke, H. (n.d.). The von Braun Cyanogen Bromide Reaction. Organic Syntheses. Available at: [Link]
-
ChemBK. (n.d.). (S)-(+)-2-Amino-2-phenylethanol. Available at: [Link]
Sources
Large-scale synthesis of (S)-2-(Methylamino)-2-phenylethanol hydrochloride
An Application Guide for the Robust, Scalable Synthesis of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the large-scale synthesis of this compound, a valuable chiral building block in pharmaceutical development. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, justifies critical process decisions, and offers field-proven protocols designed for scalability and reproducibility. We present a robust two-step synthetic strategy commencing with the formation of the N-methylamino ketone precursor, followed by a highly enantioselective catalytic reduction. The protocols are supported by detailed analytical methods for in-process control and final product validation, comprehensive safety guidelines for scaled operations, and troubleshooting advice. This guide is intended for researchers, chemists, and process development professionals seeking to implement a reliable and efficient synthesis of this important chiral amino alcohol.
Introduction and Strategic Overview
(S)-2-(Methylamino)-2-phenylethanol is a critical chiral intermediate in the synthesis of various pharmaceutically active compounds. Its utility stems from the specific stereochemical arrangement of its hydroxyl and secondary amine functionalities, which often dictates biological activity. The primary challenge in its synthesis is the precise control of the stereocenter at the carbinol carbon.
Direct resolution of the racemic mixture is often inefficient, yielding a theoretical maximum of only 50% of the desired enantiomer. Therefore, asymmetric synthesis represents a more elegant and economically viable approach for large-scale production. The strategy detailed herein focuses on the asymmetric reduction of a prochiral ketone, 2-(methylamino)-1-phenylethanone. This method is advantageous due to the availability of powerful and well-documented catalytic systems that can deliver high enantioselectivity and yield.
The overall synthetic pathway is outlined below:
Caption: Overall workflow for the synthesis of (S)-2-(Methylamino)-2-phenylethanol HCl.
Part I: Synthesis of 2-(Methylamino)-1-phenylethanone
This initial step involves the nucleophilic substitution of the bromine atom in 2-bromoacetophenone with methylamine. The choice of reaction conditions is critical to maximize the yield of the desired secondary amine while minimizing the formation of the tertiary amine byproduct.
Rationale and Scientific Insights
-
Choice of Base: Potassium carbonate (K₂CO₃) is employed as a mild, heterogeneous base. Its primary role is to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. Using a stronger, soluble base could promote side reactions, such as self-condensation of the ketone.
-
Solvent System: Toluene is selected as the solvent. It is immiscible with the aqueous methylamine and the solid potassium carbonate, creating a triphasic system. This helps to control the reaction rate. Toluene's boiling point is also suitable for moderate heating if required, although this reaction often proceeds efficiently at ambient temperature.
-
Stoichiometry: A slight excess of methylamine is used to ensure complete consumption of the starting bromoacetophenone and to statistically favor the formation of the secondary amine over the tertiary amine. However, a very large excess should be avoided at scale to simplify workup.
Detailed Experimental Protocol
-
Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge 2-bromoacetophenone (1.0 eq) and toluene (5 L/kg of bromoacetophenone).
-
Reagent Addition: Add finely powdered potassium carbonate (1.5 eq). Begin vigorous stirring to create a well-dispersated slurry.
-
Amine Charge: Cool the reactor contents to 10-15°C using a circulating chiller. Slowly add a 40% aqueous solution of methylamine (1.2 eq) subsurface over 1-2 hours, ensuring the internal temperature does not exceed 20°C.
-
Reaction: Allow the reaction to stir at 20-25°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Workup - Phase Separation: Cease stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic (toluene) layer sequentially with 1 M HCl (to remove excess methylamine) and then with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(methylamino)-1-phenylethanone as a pale yellow oil or low-melting solid. This crude product is often of sufficient purity for the subsequent reduction step.
Part II: Asymmetric Reduction to (S)-2-(Methylamino)-2-phenylethanol
This is the critical enantioselective step. We will employ the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane reduction.[1][2]
Mechanism of Enantioselectivity: The CBS Reduction
The (S)-CBS catalyst coordinates with the borane (BH₃) and the ketone substrate to form a rigid, six-membered transition state. The steric bulk of the catalyst's phenyl group directs the hydride from the borane to attack one specific face (the Re face) of the ketone's carbonyl group. This highly organized transition state is the source of the high enantioselectivity.
Caption: Simplified mechanism of the CBS-catalyzed asymmetric reduction.
Detailed Experimental Protocol
-
Inert Atmosphere: The reactor must be scrupulously dried and maintained under an inert atmosphere (Nitrogen or Argon) throughout the procedure, as borane reagents are water-sensitive.
-
Catalyst Charge: Charge the reactor with a 1 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.05 - 0.10 eq).
-
Ketone Addition: Add a solution of 2-(methylamino)-1-phenylethanone (1.0 eq) in anhydrous Tetrahydrofuran (THF) (8 L/kg of ketone).
-
Cooling: Cool the reaction mixture to 0-5°C.
-
Borane Addition: Add a 1 M solution of Borane-THF complex (BH₃-THF) (0.6-0.8 eq) dropwise via an addition funnel or syringe pump, maintaining the internal temperature below 5°C. The sub-stoichiometric amount of borane is often sufficient and minimizes waste.[2]
-
Reaction Monitoring: Stir the reaction at 0-5°C. Monitor for the disappearance of the ketone by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, very cautiously quench the excess borane by the slow, dropwise addition of methanol at 0°C. This will result in vigorous hydrogen gas evolution, which must be safely vented.
-
Workup: Warm the mixture to room temperature and concentrate under reduced pressure to remove the solvents. Re-dissolve the residue in ethyl acetate and wash with 1 M HCl.
-
Basification and Extraction: The desired amino alcohol will be in the acidic aqueous layer. Cool this layer in an ice bath and basify to pH >12 with 6 M NaOH. Extract the product into dichloromethane or ethyl acetate (3x volumes).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(Methylamino)-2-phenylethanol as a viscous oil or solid.
Part III: Hydrochloride Salt Formation and Crystallization
Formation of the hydrochloride salt provides a stable, crystalline solid that is easy to handle, purify, and formulate. The choice of solvent system is crucial for obtaining high purity and good crystal form.
Rationale and Scientific Insights
-
Salt Formation: The free amine is a base that readily reacts with hydrochloric acid to form the corresponding ammonium salt. Using a solution of HCl in an organic solvent like isopropanol (IPA) prevents the introduction of water, which can hinder crystallization.[3]
-
Crystallization: Isopropanol is a good solvent for both the free base and the salt at elevated temperatures, but the salt's solubility decreases significantly upon cooling. Methyl tert-butyl ether (MTBE) is used as an anti-solvent. The product is insoluble in MTBE, so its addition induces precipitation and improves the overall yield of the crystallization process.
Detailed Experimental Protocol
-
Dissolution: Dissolve the crude (S)-2-(Methylamino)-2-phenylethanol free base (1.0 eq) in isopropanol (IPA) (3 L/kg) in a clean, dry reactor.
-
Acidification: While stirring, slowly add a solution of HCl in isopropanol (1.05 eq) to the mixture. The addition is exothermic, so maintain the temperature below 30°C.
-
Crystallization Induction: The hydrochloride salt may begin to precipitate during the acid addition. After the addition is complete, gently heat the slurry to 40-50°C to dissolve any fine particles and then allow it to cool slowly to room temperature to promote the growth of larger crystals.
-
Anti-Solvent Addition: Once at room temperature, slowly add MTBE (3 L/kg) to the stirred slurry over 1 hour.
-
Maturation: Cool the slurry to 0-5°C and stir for an additional 2-4 hours to maximize precipitation.
-
Isolation: Isolate the crystalline solid by filtration on a Nutsche filter.
-
Washing: Wash the filter cake with a cold (0-5°C) mixture of IPA/MTBE (1:1), followed by a wash with cold MTBE.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Process Data and Analytical Control
| Parameter | Part I: Amination | Part II: Reduction | Part III: Salt Formation |
| Key Reagents | 2-Bromoacetophenone, 40% aq. MeNH₂ | 2-(Me-amino)acetophenone, (S)-CBS, BH₃-THF | (S)-amino alcohol, HCl in IPA |
| Solvent(s) | Toluene | THF | IPA, MTBE |
| Temperature | 10-25°C | 0-5°C | 0-50°C |
| Typical Time | 4-6 hours | 1-2 hours | 4-6 hours |
| Expected Yield | 85-95% (crude) | 90-98% (crude) | 88-95% (isolated) |
| Overall Yield | - | - | >70% |
Analytical Quality Control Protocols
-
Structure Confirmation (¹H NMR):
-
Solvent: D₂O or DMSO-d₆
-
Expected Signals for HCl salt: Aromatic protons (multiplet, ~7.4 ppm), benzylic CH (doublet of doublets), CH₂ protons (two multiplets), N-methyl group (singlet), OH and NH protons (broad singlets).
-
-
Purity Assessment (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile.
-
Detection: UV at 210 nm.
-
Acceptance Criteria: Purity ≥ 99.5%.
-
-
Enantiomeric Purity (Chiral HPLC):
-
Column: Chiral stationary phase (CSP), typically a polysaccharide-based column (e.g., Chiralpak AD-H or similar).[4][5]
-
Mobile Phase: Isocratic mixture of hexane and ethanol with a small amount of an amine modifier (e.g., diethylamine).
-
Detection: UV at 210 nm.
-
Acceptance Criteria: Enantiomeric excess (ee) ≥ 99.0%.
-
Large-Scale Safety and Handling
-
2-Bromoacetophenone: Is a lachrymator and skin irritant. Handle in a well-ventilated fume hood or closed system, using appropriate PPE (gloves, safety glasses, lab coat).
-
Methylamine: Is a flammable and corrosive gas/liquid. Aqueous solutions have a high vapor pressure. Use in a well-ventilated area, away from ignition sources.
-
Borane-THF Complex (BH₃-THF): Is highly flammable and reacts violently with water and protic solvents, releasing flammable hydrogen gas.[6][7] All operations must be conducted under a strictly inert atmosphere. Quenching must be done slowly and at low temperatures with appropriate engineering controls to handle gas evolution.[8]
-
Solvents: Toluene, THF, IPA, and MTBE are all flammable liquids. All equipment must be properly grounded to prevent static discharge. Operations should be conducted in an appropriately rated area, away from ignition sources.
Troubleshooting Guide
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. improbable.com [improbable.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. nj.gov [nj.gov]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Notes and Protocols: Elucidating the Receptor Interaction Profile of (S)-2-(Methylamino)-1-phenylethanol hydrochloride
Introduction: Unveiling the Pharmacological Landscape of a Phenylethanolamine Derivative
(S)-2-(Methylamino)-1-phenylethanol, also known by the common name Halostachine, is a naturally occurring phenylethanolamine alkaloid.[1] Its structural similarity to endogenous catecholamines like epinephrine and norepinephrine, as well as other sympathomimetic amines, suggests a pharmacological activity profile centered on adrenergic and dopaminergic systems.[2] Phenylethanolamines are a well-established class of compounds that interact with G-protein coupled receptors (GPCRs), modulating a wide array of physiological responses.[3]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the receptor interaction profile of (S)-2-(Methylamino)-1-phenylethanol hydrochloride. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for both receptor binding and functional assays. The causality behind experimental choices will be explained to empower the user to not only execute the protocols but also to understand and adapt them for their specific research questions.
Initial studies have indicated that (S)-2-(Methylamino)-1-phenylethanol acts as a partial agonist at the β2-adrenergic receptor.[1] Furthermore, evidence suggests potential interactions with α-adrenergic receptors.[4] Given its core phenethylamine scaffold, investigating its activity at dopamine receptors is also a logical and critical step in building a complete pharmacological profile.[5][6]
This guide will provide step-by-step methodologies for:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of (S)-2-(Methylamino)-1-phenylethanol hydrochloride at various adrenergic and dopaminergic receptor subtypes.
-
Functional Assays (cAMP Measurement): To characterize the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the compound at these receptors.
-
Schild Analysis: To determine the affinity (pA2) of the compound if it exhibits competitive antagonist properties.
By following these protocols, researchers can generate robust and reproducible data to elucidate the precise mechanisms of action of (S)-2-(Methylamino)-1-phenylethanol hydrochloride, a crucial step in its evaluation as a potential therapeutic agent or pharmacological tool.
Foundational Concepts: The Principles of Receptor Interaction Analysis
A thorough understanding of the principles behind receptor binding and functional assays is paramount for successful experimentation and data interpretation.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of the interaction between a ligand and a receptor.[7] These assays typically involve the use of a radiolabeled ligand (a compound with a radioactive isotope) that binds with high affinity and specificity to the target receptor. The fundamental principle is to measure the displacement of this radioligand by the unlabeled test compound, in this case, (S)-2-(Methylamino)-1-phenylethanol.
There are two main types of radioligand binding experiments:
-
Saturation Binding: These experiments are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5]
-
Competition Binding: These experiments are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound for the receptor.[7]
The Ki value is a measure of the affinity of the unlabeled drug for the receptor and is calculated from the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assays: Assessing Biological Response
While binding assays provide information about affinity, functional assays are essential to determine the biological effect of a compound once it binds to the receptor. Many adrenergic and dopaminergic receptors are coupled to the adenylyl cyclase signaling pathway, leading to either an increase (via Gs-protein coupling) or a decrease (via Gi-protein coupling) in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][8]
Measuring changes in intracellular cAMP levels upon exposure to (S)-2-(Methylamino)-1-phenylethanol allows for its classification as:
-
Agonist: A compound that binds to and activates a receptor, producing a biological response.
-
Antagonist: A compound that binds to a receptor but does not activate it, thereby blocking the action of an agonist.
-
Partial Agonist: A compound that binds to and activates a receptor, but with a lower maximal effect than a full agonist.
Schild Analysis: Characterizing Competitive Antagonism
If (S)-2-(Methylamino)-1-phenylethanol is found to be an antagonist, Schild analysis is a powerful tool to determine its affinity (pA2 value) and to ascertain whether its antagonism is competitive.[9] Competitive antagonism occurs when the antagonist and agonist bind to the same site on the receptor in a mutually exclusive manner.[10] A key characteristic of competitive antagonism is that the dose-response curve of the agonist is shifted to the right in a parallel manner in the presence of the antagonist, without a change in the maximal response.[10]
The Schild equation describes the relationship between the concentration of a competitive antagonist and the degree of rightward shift of the agonist dose-response curve.[10] A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist.[9] The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist dose-response curve and is a measure of the antagonist's affinity.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for conducting receptor interaction studies with (S)-2-(Methylamino)-1-phenylethanol hydrochloride.
Part 1: Radioligand Binding Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-2-(Methylamino)-1-phenylethanol hydrochloride for various adrenergic and dopaminergic receptor subtypes.
3.1.1. Materials
-
Test Compound: (S)-2-(Methylamino)-1-phenylethanol hydrochloride
-
Cell Membranes: Commercially available or prepared in-house from cells or tissues expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human adrenergic or dopaminergic receptor subtypes).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being investigated (see Table 1 for examples).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
Table 1: Example Radioligands for Adrenergic and Dopaminergic Receptors
| Receptor Subtype | Example Radioligand |
| α1-adrenergic | [³H]-Prazosin |
| α2-adrenergic | [³H]-Rauwolscine |
| β1-adrenergic | [³H]-Dihydroalprenolol (DHA) |
| β2-adrenergic | [¹²⁵I]-Iodocyanopindolol |
| Dopamine D1 | [³H]-SCH23390 |
| Dopamine D2 | [³H]-Spiperone or [³H]-Raclopride |
3.1.2. Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
3.1.3. Protocol
-
Prepare dilutions of (S)-2-(Methylamino)-1-phenylethanol hydrochloride in assay buffer across a wide concentration range (e.g., from 10⁻¹⁰ M to 10⁻³ M).
-
Set up the 96-well plate in triplicate for each condition:
-
Total Binding: Assay buffer + cell membranes + radioligand.
-
Non-specific Binding (NSB): Assay buffer + cell membranes + radioligand + a saturating concentration of a known unlabeled ligand (e.g., 10 µM phentolamine for α-adrenergic receptors, 10 µM propranolol for β-adrenergic receptors, 10 µM haloperidol for D2 receptors).
-
Competition: Assay buffer + cell membranes + radioligand + varying concentrations of (S)-2-(Methylamino)-1-phenylethanol hydrochloride.
-
-
Add reagents to the wells in the following order: assay buffer, cell membranes, and then either the unlabeled ligand for NSB, the test compound, or buffer.
-
Initiate the binding reaction by adding the radioligand to all wells. The concentration of the radioligand should ideally be at or below its Kd for the receptor to maximize sensitivity.[11]
-
Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). This should be determined in preliminary kinetic experiments.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Part 2: Functional cAMP Assay
This protocol describes a method to determine whether (S)-2-(Methylamino)-1-phenylethanol hydrochloride acts as an agonist or antagonist at Gs- or Gi-coupled adrenergic and dopaminergic receptors by measuring changes in intracellular cAMP levels.
3.2.1. Materials
-
Test Compound: (S)-2-(Methylamino)-1-phenylethanol hydrochloride
-
Cells: A cell line stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Reference Agonist: A known full agonist for the target receptor (e.g., isoproterenol for β-adrenergic receptors, dopamine for dopamine receptors).
-
Reference Antagonist: A known antagonist for the target receptor (e.g., propranolol for β-adrenergic receptors, haloperidol for D2 receptors).
-
Forskolin: (For Gi-coupled receptors) An adenylyl cyclase activator.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell culture medium and supplements
-
Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.
3.2.2. Signaling Pathway Diagram
Caption: Gs and Gi-coupled receptor signaling pathways leading to changes in cAMP.
3.2.3. Protocol
-
Cell Seeding: Seed the cells expressing the receptor of interest into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of (S)-2-(Methylamino)-1-phenylethanol hydrochloride, the reference agonist, and the reference antagonist in assay buffer containing a PDE inhibitor.
-
Agonist Mode:
-
Remove the culture medium from the cells and add the different concentrations of (S)-2-(Methylamino)-1-phenylethanol hydrochloride or the reference agonist.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Antagonist Mode (for both Gs and Gi-coupled receptors):
-
Pre-incubate the cells with various concentrations of (S)-2-(Methylamino)-1-phenylethanol hydrochloride for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of the reference agonist (typically the EC80 concentration to ensure a robust signal).
-
For Gi-coupled receptors, stimulate cAMP production by adding a fixed concentration of forskolin along with the reference agonist.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis and Interpretation
Radioligand Binding Data
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total or competition wells.
-
Generate a Competition Curve: Plot the specific binding (as a percentage of the total specific binding in the absence of the competitor) against the logarithm of the concentration of (S)-2-(Methylamino)-1-phenylethanol hydrochloride.
-
Determine the IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site or two-site binding model and determine the IC50 value.
-
Calculate the Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Table 2: Hypothetical Binding Affinity Data for (S)-2-(Methylamino)-1-phenylethanol hydrochloride
| Receptor Subtype | Ki (nM) |
| β2-adrenergic | 50 |
| β1-adrenergic | 500 |
| α1-adrenergic | 1200 |
| α2-adrenergic | >10,000 |
| Dopamine D1 | 800 |
| Dopamine D2 | >10,000 |
Functional Assay Data
-
Generate Dose-Response Curves: Plot the measured cAMP levels (or % of maximal response of a reference agonist) against the logarithm of the agonist concentration.
-
Determine EC50/IC50 and Emax: Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).
-
Classify the Compound:
-
An agonist will produce a concentration-dependent increase (for Gs) or decrease (for Gi) in cAMP levels.
-
A partial agonist will produce a similar effect but with a lower Emax compared to a full agonist.
-
An antagonist will not produce a response on its own but will inhibit the response to a known agonist.
-
Schild Analysis
-
Perform agonist dose-response curves in the absence and presence of several fixed concentrations of (S)-2-(Methylamino)-1-phenylethanol hydrochloride (if it acts as an antagonist).
-
Calculate the Dose Ratio (DR): For each antagonist concentration, the dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct the Schild Plot: Plot log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
Analyze the Plot: Perform a linear regression on the data. A slope not significantly different from 1 indicates competitive antagonism.[10] The x-intercept is equal to the pA2 value. The pA2 is the negative logarithm of the antagonist's dissociation constant (Kb).
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the comprehensive characterization of the receptor interaction profile of (S)-2-(Methylamino)-1-phenylethanol hydrochloride. By systematically determining its binding affinities and functional activities at a panel of adrenergic and dopaminergic receptors, researchers can gain a deep understanding of its mechanism of action.
The data generated will be invaluable for guiding further research, including in vivo studies to assess its physiological and behavioral effects, and for evaluating its potential as a therapeutic agent or a pharmacological probe. The principles and methodologies described herein are broadly applicable to the characterization of other novel compounds targeting GPCRs, forming an essential part of the modern drug discovery and development process.
References
-
GraphPad Software. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 913, N-Methylphenylethanolamine. [Link]
-
ChemSynthesis. 2-methylamino-1-phenylethanol. [Link]
-
Wikipedia. Halostachine. [Link]
-
Leff, P., & Dougall, I. G. (1993). Matching models to data: a receptor pharmacologist's guide. Trends in Pharmacological Sciences, 14(4), 113-115. [Link]
-
Urtishak, K., McCafferty, G., Zaratin, P., Scheideler, M., Grugni, M., Artico, M., & Hieble, J. P. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113–118. [Link]
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48–58. [Link]
-
van der Velde, V., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(11), 5899. [Link]
-
Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 457–466. [Link]
-
Sport Integrity Australia. (2025). Supplement Spotlight – Halostachine. [Link]
-
MDPI. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Colquhoun, D. (2007). Why the Schild plot is better than the Cheng-Prusoff equation. Trends in Pharmacological Sciences, 28(12), 608-609. [Link]
-
Motulsky, H. J., & Neubig, R. R. (2001). Analyzing radioligand binding data. Current protocols in protein science, Appendix 3, Appendix 3H. [Link]
-
Sun, D., et al. (2021). Crystal structure of dopamine D1 receptor in complex with G protein and a non-catechol agonist. Nature structural & molecular biology, 28(10), 856–863. [Link]
-
Lee, Y., & Kim, Y. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International journal of molecular sciences, 23(19), 11019. [Link]
-
Dyck, L. E., & Boulton, A. A. (1990). Down-regulation of beta-adrenergic and dopaminergic receptors induced by 2-phenylethylamine. Life sciences, 46(10), 705–712. [Link]
-
Belz, G. G. (2003). Schild regression plots in humans. Journal of hypertension, 21(11), 2179-2181. [Link]
-
Eurofins DiscoverX. D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]
-
Caring Sunshine. Ingredient: Halostachine. [Link]
-
SlidePlayer. Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents 2023-2024. [Link]
-
University of Bristol. In vitro pharmacology: receptor antagonism. [Link]
-
National Center for Biotechnology Information. (2001). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
ResearchGate. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. [Link]
-
Pharmacology Guide. Pharmacology - ADRENERGIC RECEPTORS & AGONISTS (MADE EASY). [Link]
-
INDIGO Biosciences. Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]
-
Frontiers. Endocannabinoid-Like Lipid Neuromodulators in the Regulation of Dopamine Signaling: Relevance for Drug Addiction. [Link]
-
bioRxiv. Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. [Link]
Sources
- 1. Halostachine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife [elifesciences.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation ofβ-adrenergic and dopaminergic receptors induced by 2-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of halothane on high affinity agonist binding and guanine nucleotide sensitivity of muscarinic acetylcholine receptors from brainstem of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Methylphenylethanolamine | C9H13NO | CID 913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride
Welcome to the technical support center for the synthesis of (S)-2-(Methylamino)-2-phenylethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific challenges you may encounter, ensuring a scientifically robust and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (S)-2-(Methylamino)-2-phenylethanol?
A1: The most common and industrially relevant methods involve the stereoselective reduction of a prochiral ketone precursor, 2-(methylamino)-1-phenylethanone. Key strategies include:
-
Catalytic Asymmetric Reduction: This is a highly efficient method that employs a chiral catalyst to stereoselectively reduce the ketone. Common catalysts include oxazaborolidine systems (CBS catalysts) with a borane source.[1]
-
Chiral Reducing Agents: Stoichiometric amounts of chiral reducing agents, such as those derived from lithium aluminum hydride or sodium borohydride modified with chiral ligands, can provide high enantioselectivity.[2]
-
Biocatalytic Reduction: Enzymes like diketoreductases (DKRs) can catalyze the stereoselective reduction of ketones to chiral alcohols with high precision.[3]
-
Resolution of a Racemic Mixture: This involves synthesizing the racemic 2-(methylamino)-2-phenylethanol and then separating the enantiomers. This is often achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid, followed by fractional crystallization.[4][5]
Q2: Why is enantiomeric purity so critical for this compound?
A2: (S)-2-(Methylamino)-2-phenylethanol is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. In many pharmaceutical applications, one enantiomer is therapeutically active while the other may be inactive or even cause undesirable side effects. Therefore, achieving high enantiomeric excess (ee) is crucial for safety, efficacy, and regulatory approval.
Q3: What are the main challenges in this synthesis?
A3: The primary challenges include:
-
Achieving High Enantioselectivity: Controlling the stereochemistry at the newly formed chiral center during the reduction of the ketone is paramount.
-
Minimizing Side Products: Potential side reactions can lower the yield and complicate purification.
-
Purification: Separating the desired product from the starting material, reagents, and any side products, especially the unwanted enantiomer, can be challenging.
-
Scalability: A method that works well on a lab scale may not be easily or economically scalable for industrial production.
Troubleshooting Guide
Issue 1: Low Overall Yield
Q: My final yield of this compound is consistently below expectations. What are the likely causes and how can I improve it?
A: Low yields can arise from several stages of the synthesis. A systematic approach to troubleshooting is essential.
Potential Cause 1: Incomplete Reduction of the Ketone Precursor
-
Explanation: The reduction of 2-(methylamino)-1-phenylethanone to the corresponding alcohol may not have gone to completion. This can be due to deactivated reagents, insufficient reaction time, or suboptimal temperature.
-
Solutions:
-
Verify Reagent Activity: Ensure your reducing agent (e.g., borane complex, sodium borohydride) is fresh and has been stored under appropriate anhydrous conditions. Moisture can rapidly deactivate these reagents.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.[6] However, be aware that higher temperatures can sometimes lead to side reactions and a decrease in enantioselectivity.
-
Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used. For borohydride reductions, using 1.5 to 2.0 equivalents is common to ensure the reaction goes to completion.
-
Potential Cause 2: Product Loss During Workup and Extraction
-
Explanation: The product, being an amino alcohol, has a degree of water solubility, especially in its protonated form. During aqueous workup, a significant amount of the product might remain in the aqueous layer.
-
Solutions:
-
pH Adjustment: Before extraction with an organic solvent, basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a pH of 10-12. This deprotonates the amine, making the free base less water-soluble and more readily extracted into solvents like dichloromethane or ethyl acetate.
-
Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.
-
Salting Out: Saturating the aqueous layer with sodium chloride before extraction can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.
-
Potential Cause 3: Degradation or Side Reactions
-
Explanation: The phenylethanolamine structure can be susceptible to oxidation or other side reactions under harsh conditions.[6]
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using sensitive reagents or if the reaction requires elevated temperatures.
-
Control Temperature: Avoid excessive heating during the reaction and workup to minimize thermal degradation.
-
Issue 2: Poor Enantiomeric Excess (ee)
Q: The enantiomeric excess of my (S)-2-(Methylamino)-2-phenylethanol is low. How can I improve the stereoselectivity of the reduction?
A: Achieving high enantioselectivity is the core challenge of this synthesis. The choice of chiral catalyst or reagent and the reaction conditions are critical.
Potential Cause 1: Ineffective Chiral Catalyst/Reagent
-
Explanation: The chiral catalyst or reagent may not be providing sufficient stereochemical control. This could be due to the inherent nature of the catalyst or its degradation.
-
Solutions:
-
Catalyst Screening: If using a catalytic method, screen different chiral ligands or catalysts. For oxazaborolidine-catalyzed reductions (CBS reduction), the choice of the amino alcohol precursor is crucial.[1] Ruthenium-based catalysts are also highly effective for asymmetric transfer hydrogenation of amino ketones.[7]
-
In Situ Catalyst Generation: For CBS reductions, generating the oxazaborolidine catalyst in situ from a chiral lactam alcohol and borane can sometimes provide more reproducible and higher enantioselectivity compared to using an aged, isolated catalyst.[1]
-
Biocatalysis: Consider using an engineered ketoreductase enzyme. These biocatalysts often provide exceptionally high enantioselectivity (>99% ee) under mild reaction conditions.[3][8]
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Explanation: Temperature, solvent, and concentration can all influence the transition state of the stereodetermining step, thereby affecting the enantiomeric excess.
-
Solutions:
-
Lower the Temperature: Asymmetric reductions often exhibit higher enantioselectivity at lower temperatures. Try running the reaction at 0 °C, -20 °C, or even -78 °C.
-
Solvent Optimization: The polarity and coordinating ability of the solvent can impact the catalyst's conformation and, thus, the stereochemical outcome. Screen a range of aprotic solvents like THF, toluene, and dichloromethane.
-
Chelation Control: For substrates with a coordinating group (like the amine in 2-(methylamino)-1-phenylethanone), chelation between the substrate and the metal catalyst can lead to a more rigid transition state and higher enantioselectivity. The choice of metal and ligand is key to exploiting this effect.
-
Data on Catalyst Performance for Asymmetric Ketone Reduction
| Catalyst System | Reductant | Typical ee (%) | Reference |
| (R)-CBS-Oxazaborolidine | Borane-DMS | 91-98 | [1] |
| Ru-TsDPEN | Formic Acid/Triethylamine | >99 | [7] |
| Engineered Ketoreductase | NADPH (regenerated) | >99 | [3][8] |
Issue 3: Difficulty with Purification and Isolation
Q: I'm having trouble purifying the final product. Column chromatography gives poor separation, and crystallization of the hydrochloride salt is problematic.
A: Purifying polar amino alcohols requires specific techniques to overcome common issues like tailing on silica gel and difficulty in crystallization.
Potential Cause 1: Tailing on Silica Gel Chromatography
-
Explanation: The basic amine group in your product interacts strongly with the acidic silanol groups on the surface of standard silica gel. This leads to severe peak tailing, poor separation, and potential product loss on the column.
-
Solutions:
-
Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent system containing a small amount of a volatile base, such as 1-3% triethylamine or ammonia in methanol.[6] This neutralizes the acidic sites and significantly improves peak shape.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase C18 column if your product is sufficiently non-polar.
-
Potential Cause 2: Difficulty in Crystallizing the Hydrochloride Salt
-
Explanation: Successful crystallization depends on finding a suitable solvent system where the product salt has low solubility at a cold temperature but is reasonably soluble at a higher temperature. The presence of impurities can also inhibit crystal formation.
-
Solutions:
-
Solvent Screening: Experiment with various solvent systems. A common approach is to dissolve the free base in a solvent like isopropanol (IPA) or ethyl acetate and then add a solution of HCl in the same or a miscible solvent (e.g., HCl in ether or IPA).
-
Anti-Solvent Addition: Dissolve the hydrochloride salt in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add a non-polar anti-solvent (like diethyl ether or hexane) until turbidity is observed. Then, cool the mixture to induce crystallization.
-
Recrystallization: If the initial crystals are impure, perform a recrystallization from a suitable solvent system to improve purity. Slow cooling often leads to larger, purer crystals.[9]
-
Workflow for Purification and Salt Formation
Caption: Purification and salt formation workflow.
Detailed Experimental Protocols
Protocol 1: Asymmetric Reduction using (R)-CBS Catalyst
This protocol is adapted from methodologies employing oxazaborolidine catalysts for asymmetric ketone reduction.[1]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-(methylamino)-1-phenylethanone (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per mmol of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise to the stirred solution.
-
Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq, 2 M in THF) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., 10:1 CH₂Cl₂:MeOH). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Add 1 M HCl (10 mL) and stir for 30 minutes. Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove non-basic impurities.
-
Basification and Extraction: Cool the aqueous layer in an ice bath and basify to pH 11-12 with 2 M NaOH. Extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-(methylamino)-2-phenylethanol as a free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of cold isopropanol. Add a 2 M solution of HCl in diethyl ether dropwise until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate. Cool to 0 °C for 1 hour to maximize precipitation.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol is based on the classical method of resolving racemic amines using a chiral acid.[4][5]
-
Preparation: In a flask, dissolve racemic 2-(methylamino)-2-phenylethanol (1.0 eq) in a suitable solvent such as isopropanol or ethanol (e.g., 5-10 volumes). Heat the solution gently to ensure complete dissolution.
-
Resolving Agent: In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating if necessary.
-
Salt Formation: Slowly add the warm tartaric acid solution to the stirred solution of the racemic amine. A precipitate should begin to form.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to complete the crystallization of the diastereomeric salt ((S)-amine-(L)-tartrate is often the less soluble salt). The kinetics of crystallization can be important; sometimes shorter crystallization times under kinetic control yield higher diastereomeric excess.[4]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Purity Check: At this stage, the diastereomeric excess can be checked by liberating a small sample of the amine and analyzing its enantiomeric excess by chiral HPLC.
-
Recrystallization (if needed): If the diastereomeric purity is not sufficient, recrystallize the salt from the same solvent system to enhance purity.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add 2 M NaOH solution until the pH is >11.
-
Extraction: Extract the liberated (S)-amine with dichloromethane (3 x volumes).
-
Final Steps: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting free base can then be converted to the hydrochloride salt as described in Protocol 1.
Troubleshooting Crystallization
Caption: Decision tree for troubleshooting crystallization.
References
-
Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ResearchGate. Available at: [Link]
-
Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. PLOS One. Available at: [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]
-
Biotechnological production of 2-phenylethanol. PubMed. Available at: [Link]
-
An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production. PMC - NIH. Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. NIH. Available at: [Link]
-
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Reduction of 2-chloro-1-phenylethanone to two enantiomeric alcohols by. ResearchGate. Available at: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Synthesis - General tips for improving yield? Reddit. Available at: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Navigating the Purification of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride: A Technical Support Guide
Welcome to the dedicated technical support center for the purification of (S)-2-(Methylamino)-2-phenylethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this chiral amino alcohol. Here, we dissect frequently encountered issues, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the purity, yield, and enantiomeric integrity of your compound.
Section 1: Troubleshooting Guide - A Problem-Solution Approach
This section addresses specific issues you may encounter during your purification workflow. The advice provided is grounded in the fundamental principles of organic chemistry and extensive laboratory experience.
Issue 1: Low Yield After Recrystallization
Q: I am experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I optimize my yield?
A: Low recovery from recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural execution. Let's break down the causative factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures. For amine hydrochlorides, which are salts, highly polar solvents like methanol or ethanol are often too effective at room temperature, leading to product loss in the mother liquor. Conversely, non-polar solvents like hexanes will likely not dissolve the salt at all.
-
Excessive Solvent Volume: Using too much solvent is a primary cause of low yield. The goal is to create a saturated solution at the solvent's boiling point. Adding excessive solvent will prevent the solution from becoming supersaturated upon cooling, thus hindering crystallization.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Incomplete Crystallization: Insufficient cooling time or temperature will leave a significant amount of the product dissolved in the mother liquor.
Optimization Strategies:
-
Solvent System Evaluation: A mixed solvent system often provides the necessary solubility gradient. For this compound, consider the following:
-
Isopropanol (IPA): Often a good starting point for hydrochloride salts.
-
Ethanol/Diethyl Ether: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether as an anti-solvent until the solution becomes turbid. Reheat to dissolve and then allow to cool slowly.[1]
-
Methanol/Toluene: Similar to the above, using methanol as the primary solvent and toluene as the anti-solvent.
-
-
Minimize Solvent Usage: Add the hot solvent in small portions to the crude material until it just dissolves. This ensures a saturated solution.
-
Maintain Temperature During Filtration: If a hot filtration is necessary, preheat the funnel and receiving flask to prevent premature crystallization. Use a fluted filter paper to increase the filtration speed.
-
Maximize Crystallization Time: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours, or even overnight, to maximize crystal formation.
Issue 2: Persistent Impurities in the Final Product
Q: After recrystallization, my product still shows the presence of impurities by HPLC and/or NMR. What are these impurities likely to be and how can I remove them?
A: The nature of the impurities is intrinsically linked to the synthetic route used to prepare the (S)-2-(Methylamino)-2-phenylethanol. A common and efficient method for synthesizing chiral amino alcohols is the enantioselective reduction of the corresponding α-amino ketone.[2]
Probable Impurities and Removal Strategies:
-
Unreacted Starting Material (α-Methylamino-acetophenone): If the reduction of the ketone precursor is incomplete, it will likely be present as an impurity.
-
Removal: This ketone is generally less polar than the desired amino alcohol. While recrystallization can be effective, if it co-crystallizes, column chromatography on silica gel may be necessary. The free base of your product will be more amenable to chromatography than the hydrochloride salt.
-
-
Diastereomeric Impurities: If a chiral resolving agent like tartaric acid was used to separate a racemic mixture, incomplete separation of the diastereomeric salts can lead to contamination with the (R)-enantiomer.[3][4]
-
Removal: Multiple recrystallizations of the diastereomeric salt may be required to achieve high diastereomeric purity before liberating the free amine.
-
-
Solvent Adducts: The final product may retain solvent molecules from the recrystallization process.
-
Removal: Drying the purified solid under high vacuum at a slightly elevated temperature can help remove residual solvents.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I determine the enantiomeric purity of my this compound?
A1: The most reliable method for determining enantiomeric excess (e.e.) is through chiral High-Performance Liquid Chromatography (HPLC) .[5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Method Development: A screening of different chiral columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) and mobile phases is typically required. A common starting point for amino alcohols is a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like ethanol or isopropanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape.
-
Alternative: Derivatization: If direct separation is challenging, you can derivatize your compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) reverse-phase HPLC column.[6]
Q2: My purified product is an oil instead of a crystalline solid. What should I do?
A2: "Oiling out" is a common problem in crystallization and occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solubility of the compound is very high in the chosen solvent, or if the solution is cooled too rapidly.
-
Troubleshooting Steps:
-
Reheat the solution: Add a small amount of additional solvent to fully dissolve the oil.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Change Solvent System: If oiling out persists, a different solvent or solvent mixture is likely required.
-
Q3: What are the best practices for storing purified this compound?
A3: As an amine hydrochloride salt, the compound is generally more stable than its free base form. However, proper storage is crucial to maintain its purity.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, protected from light. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation.
Section 3: Experimental Protocols & Data
Protocol 1: Recrystallization of this compound from Ethanol/Diethyl Ether
Objective: To purify crude this compound to >99% purity.
Materials:
-
Crude this compound
-
Anhydrous Ethanol
-
Diethyl Ether
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
In a fume hood, add a minimal amount of hot ethanol to the flask while stirring until the solid just dissolves.
-
Slowly add diethyl ether dropwise to the warm solution until a slight turbidity persists.
-
Gently warm the mixture until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold diethyl ether.
-
Dry the crystals under vacuum to a constant weight.
Data Summary: Solvent Selection for Recrystallization
The following table provides a general guide for selecting solvents for the recrystallization of polar hydrochloride salts like this compound.
| Solvent/System | Suitability | Rationale |
| Water | Poor | High solubility at room temperature leads to low recovery. |
| Methanol/Ethanol | Poor (alone) | Often too good of a solvent, resulting in low yields. |
| Isopropanol (IPA) | Good | Lower polarity than ethanol, often providing a better solubility profile. |
| Acetone | Potential Anti-solvent | Can be used to precipitate the salt from a more polar solvent. |
| Ethyl Acetate | Poor (alone) | Generally low solubility for hydrochloride salts. |
| Hexane/Heptane | Poor (alone) | Non-polar, will not dissolve the salt. |
| Ethanol/Diethyl Ether | Excellent | A common and effective mixed-solvent system for hydrochloride salts.[1] |
| Methanol/Toluene | Good | Toluene acts as an effective anti-solvent for the polar salt. |
Section 4: Visualizing the Purification Workflow
Diagram 1: General Purification and Analysis Workflow
This diagram illustrates the logical flow from crude product to a purified and analyzed final compound.
Caption: Workflow for purification and quality control.
Diagram 2: Troubleshooting Logic for Low Recrystallization Yield
This decision tree helps diagnose and solve issues related to poor recovery during recrystallization.
Caption: Decision tree for troubleshooting low yield.
References
-
Convergent preparation of 2-phenylethanol. Academic Journals. Available at: [Link]
-
Synthesis and physical properties of 2-methylamino-1-phenylethanol. ChemSynthesis. Available at: [Link]
-
Synthesis of 2-phenylethanol. PrepChem.com. Available at: [Link]
-
Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]
-
Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. Available at: [Link]
-
Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC. Science and Education Publishing. Available at: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
- Method for purifying hydroxylamine hydrochloride. Google Patents.
-
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
-
[Advances in synthesis of 2-phenylethanol]. PubMed. Available at: [Link]
- Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol. Google Patents.
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available at: [Link]
-
Determination of phenolic drugs and their formulations via various analytical methods. ResearchGate. Available at: [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PubMed Central. Available at: [Link]
-
Resolution of a Racemic Mixture. Science Learning Center. Available at: [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. Available at: [Link]
-
Crystallization and transformation of pharmaceutical solid forms. Academic Journals. Available at: [Link]
-
Biotechnological production of 2-phenylethanol. PubMed. Available at: [Link]
-
Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. Available at: [Link]
-
Diastereoselective Reduction of α‐Aminoketones: Synthesis of anti‐ and syn‐β‐Amino Alcohols. Sci-Hub. Available at: [Link]
-
Acetophenone, 2-amino-, hydrochloride. Organic Syntheses Procedure. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]
-
Enantioselective Reduction of Ketones. University of California, Irvine. Available at: [Link]
-
Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. Available at: [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for (S)-2-(Methylamino)-2-phenylethanol Hydrochloride
Welcome to the technical support center for the synthesis and application of (S)-2-(Methylamino)-2-phenylethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this versatile chiral auxiliary.
I. Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis and purification of this compound.
Q1: Low yield of this compound.
A1: Low product yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to identify and resolve the root cause is essential.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions & Explanation |
| Incomplete Reaction | Monitor reaction progress: Utilize techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials.[1] Optimize reaction time and temperature: If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be cautious as excessive heat can lead to side product formation.[2] For reductions of a precursor ketone, ensure the reducing agent is active and used in appropriate stoichiometric amounts. |
| Side Product Formation | Control reaction temperature: Many side reactions are accelerated at higher temperatures. Maintaining a consistent and optimal temperature is crucial. For instance, in the reduction of an α-amino ketone, over-reduction to the corresponding alkane can occur if the reaction is not carefully controlled. Choice of reagents: The selection of reagents can significantly impact side product formation. For example, in reductive amination, using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) can selectively reduce the imine in the presence of the carbonyl group, preventing unwanted side reactions.[3] |
| Product Loss During Workup and Purification | Extraction efficiency: (S)-2-(Methylamino)-2-phenylethanol is a polar and water-soluble compound, which can make extraction from aqueous media challenging.[1] Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.[1] Purification method: Due to the basic nature of the amine, tailing may be observed during silica gel column chromatography. To mitigate this, consider deactivating the silica gel with a solvent system containing a small percentage of triethylamine (1-3%).[4] Recrystallization from a suitable solvent, such as isopropanol, can be an effective final purification step to obtain a high-purity product.[5] |
Q2: Low enantiomeric excess (ee) of the final product.
A2: Achieving high enantioselectivity is critical for the utility of a chiral auxiliary. Low ee values indicate issues with the stereocontrol of the reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions & Explanation |
| Ineffective Chiral Catalyst or Auxiliary | Catalyst screening: If a catalytic asymmetric route is employed, screen a variety of chiral catalysts or ligands to find the most effective one for your specific substrate.[1] Auxiliary integrity: Ensure the chiral starting material, such as (S)-mandelic acid or another chiral precursor, is of high enantiomeric purity. The stereochemical integrity of the starting material directly impacts the final product's ee. |
| Racemization | Temperature control: Racemization can occur at elevated temperatures. Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. pH control: During workup and purification, avoid strongly acidic or basic conditions for prolonged periods, as this can lead to racemization at the chiral center. |
| Incorrect Reaction Conditions | Solvent effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome. Experiment with different solvents to find the optimal medium for high enantioselectivity.[6] Reagent stoichiometry: The ratio of reactants and reagents can affect the stereoselectivity. A careful optimization of stoichiometry is recommended. |
Q3: Difficulty in purifying the final product.
A3: The physicochemical properties of this compound can present purification challenges.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions & Explanation |
| High Polarity and Water Solubility | Extraction: As mentioned previously, multiple extractions with an appropriate organic solvent are crucial.[1] Solvent removal: When removing the solvent after extraction, use a rotary evaporator with a cold trap at low temperatures to minimize product loss due to volatility.[1] |
| Amine Tailing on Silica Gel | Column Chromatography: To prevent peak tailing on silica gel, add a small amount of a volatile base like triethylamine to the eluent. This will neutralize the acidic sites on the silica gel.[4] |
| Formation of Hydrochloride Salt | Crystallization: The hydrochloride salt is typically a crystalline solid. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be a highly effective method for purification and isolation of the final product.[5] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis, properties, and applications of this compound.
Q1: What is the primary role of (S)-2-(Methylamino)-2-phenyletanol hydrochloride as a chiral auxiliary?
A1: this compound serves as a chiral auxiliary, a compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[7] It induces asymmetry in the formation of new stereocenters in a prochiral substrate. After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recovered for reuse.[7]
Q2: What are the common synthetic routes to prepare this compound?
A2: A common and efficient method involves the asymmetric reduction of an α-amino ketone precursor. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Another approach starts from an enantiomerically pure precursor like (S)-mandelic acid. The synthesis of chiral β-amino alcohols from readily available aldehydes and imines is also an area of active research.[8]
Q3: How does the methylamino group influence the properties of this chiral auxiliary?
A3: The methylamino group is a key functional group. It provides a site for attachment to the substrate, often through the formation of an amide or imine bond. The nitrogen atom can also act as a Lewis base, coordinating to metal catalysts and influencing the steric environment around the reactive center, thereby directing the stereochemical outcome of the reaction.
Q4: What analytical techniques are recommended for characterizing this compound?
A4: A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): To determine the enantiomeric excess (ee).[1] In some cases, derivatization with a UV-active reagent may be necessary for HPLC analysis.[1]
-
Melting Point: To assess purity; the hydrochloride salt should have a sharp melting point.
-
Polarimetry: To measure the specific rotation, which is a characteristic property of a chiral compound.
Q5: What are the key safety precautions when handling reagents for this synthesis?
A5: The synthesis may involve hazardous reagents. Always consult the Safety Data Sheet (SDS) for each chemical. Common hazards include:
-
Strong reducing agents (e.g., LiAlH₄): These are often pyrophoric and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Flammable solvents (e.g., diethyl ether, THF): Use in a well-ventilated fume hood away from ignition sources.
-
Corrosive acids and bases: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of (S)-2-(Methylamino)-2-phenylethanol
This protocol outlines a general reductive amination approach.
-
Imine Formation: In a round-bottom flask, dissolve the starting α-hydroxy ketone in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of methylamine (as a solution in a suitable solvent).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Workup: Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (using an eluent containing a small amount of triethylamine) or by recrystallization.[4]
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Filter the solid, wash with cold solvent, and dry under vacuum to obtain this compound.
Table 1: Troubleshooting Guide for Low Yield in Reductive Amination
| Observation | Potential Cause | Suggested Action |
| Starting material remains after prolonged reaction time | Incomplete imine formation or reduction | Increase reaction time or temperature for imine formation. Ensure the reducing agent is fresh and added in sufficient quantity. |
| Multiple spots on TLC, some less polar than the product | Over-reduction or side reactions | Use a milder reducing agent (e.g., NaBH₃CN).[3] Maintain a lower reaction temperature. |
| Low recovery after extraction | Product remains in the aqueous phase | Increase the number of extractions. Saturate the aqueous layer with NaCl to decrease the solubility of the product. |
IV. Visualizations
Diagram 1: General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low enantiomeric excess in the synthesis.
V. References
-
Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois Urbana-Champaign. [Link]
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). MDPI. [Link]
-
Kwong, A. C. (n.d.). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS. [Link]
-
[Advances in synthesis of 2-phenylethanol]. (2024). PubMed. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials, 2-9. [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. [Link]
-
Transition-State Analogues of Phenylethanolamine N-Methyltransferase. (n.d.). PMC. [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (n.d.). PMC. [Link]
-
Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. [Link]
-
Zhu, L., Xu, S., Li, Y., & Shi, G. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. PLOS ONE, 16(10), e0258180. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Phenylethanolamine N-methyltransferase: notes on its purification from bovine adrenal medulla and separation from protein carboxymethyltransferase. (n.d.). PubMed. [Link]
-
Biotechnological production of 2-phenylethanol. (2002). PubMed. [Link]
-
Phenylethanolamine. (n.d.). Wikipedia. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Asymmetric-Synthesis. (n.d.). University of Liverpool. [Link]
-
Purification processes of polymeric nanoparticles: How to improve their clinical translation?. (2023). Journal of Controlled Release. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Chem-Station. [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Société Chimique de France. [Link]
-
Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (n.d.). ResearchGate. [Link]
-
Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. (n.d.). Organic Syntheses Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 手性助剂 [sigmaaldrich.com]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
Preventing racemization of (S)-2-(Methylamino)-2-phenylethanol hydrochloride
A Guide to Maintaining Enantiomeric Integrity
Welcome to the technical support center for (S)-2-(Methylamino)-2-phenylethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling, storage, and analysis of this chiral compound, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
Racemization is the process by which an enantiomerically pure compound, such as the (S)-enantiomer, converts into a mixture containing equal amounts of both the (S)- and (R)-enantiomers. This 50:50 mixture is known as a racemate and is optically inactive. For pharmaceutical applications, maintaining the enantiomeric purity of a drug substance is critical, as different enantiomers can have distinct pharmacological and toxicological profiles. The undesired enantiomer may be less active, inactive, or even cause adverse effects. Therefore, preventing unintended racemization is essential to ensure the safety, efficacy, and quality of the final product.
Q2: What are the primary factors that can induce racemization of this compound?
The primary drivers of racemization for this molecule are elevated pH (basic conditions), high temperatures, and to a lesser extent, certain solvents. The hydrochloride salt form is generally more stable than the free base. However, exposure to basic conditions can deprotonate the amine, which may facilitate the formation of an achiral intermediate, leading to the loss of stereochemical integrity at the chiral center.
Q3: How should I properly store this compound to minimize the risk of racemization?
To ensure the long-term stability and enantiomeric purity of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store in a cool, dry place, ideally in a refrigerator (2-8 °C). Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and atmospheric contaminants.
-
Light: Protect from light by using an amber-colored vial or by storing it in a light-blocking container.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Troubleshooting Guide: Loss of Enantiomeric Purity
This guide addresses common scenarios where a loss of enantiomeric excess (e.e.) may be observed during experimental work.
| Observation | Potential Cause | Recommended Action |
| Decreased optical rotation or change in chiral HPLC profile after dissolution in a basic buffer. | Base-catalyzed racemization. The free amine form of the molecule is susceptible to racemization under basic conditions. | Avoid prolonged exposure to basic solutions (pH > 8). If basic conditions are necessary, perform the reaction at the lowest possible temperature and for the shortest duration. Consider using a non-nucleophilic, sterically hindered base if applicable. |
| Loss of enantiomeric purity after heating a solution of the compound. | Thermally induced racemization. Elevated temperatures can provide the activation energy needed for the interconversion of enantiomers. | Whenever possible, perform reactions and manipulations at or below room temperature. If heating is unavoidable, carefully monitor the temperature and duration. |
| Inconsistent chiral HPLC results. | On-column racemization or inappropriate analytical method. The choice of chiral stationary phase (CSP) and mobile phase conditions can sometimes contribute to the racemization of the analyte on the column. | Ensure the chiral HPLC method is validated for this compound. Use a mobile phase with a neutral or slightly acidic pH. Polysaccharide-based chiral stationary phases are often suitable for the separation of amino alcohols. |
| Gradual loss of enantiomeric excess in a stock solution over time. | Improper storage of the solution. Dissolved compounds can be more susceptible to degradation and racemization than the solid material. | Prepare fresh solutions for each experiment whenever possible. If a stock solution must be stored, use an appropriate solvent (e.g., methanol or acetonitrile), store at a low temperature (2-8 °C), and protect from light. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Analysis
-
Accurately weigh the desired amount of this compound in a clean, dry volumetric flask.
-
Add a suitable solvent, such as HPLC-grade methanol or acetonitrile, to dissolve the compound completely.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
If not for immediate use, transfer the solution to a clean, amber vial, purge with an inert gas, and store at 2-8 °C.
Protocol 2: General Procedure for a Forced Degradation Study
A forced degradation study is crucial for understanding the stability of the molecule and for developing a stability-indicating analytical method.[1]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).[2]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature for a specified period, monitoring frequently due to higher expected instability.[2]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[3]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60 °C or 80 °C) in a stability chamber.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by chiral HPLC.
Protocol 3: Chiral HPLC Method for Enantiomeric Purity Analysis
This is a general starting point for method development. Optimization will be required.
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is a good starting point for separating phenylethanolamine analogs.[4][5]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography for these types of compounds. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.[6]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-220 nm).
-
Column Temperature: Maintain at a constant, controlled temperature (e.g., 25 °C) to ensure reproducibility.
Visualizations
Caption: Proposed mechanism for base-catalyzed racemization.
Caption: Troubleshooting workflow for loss of enantiomeric purity.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Phenylethanol. Retrieved from [Link]
- Deeter, J., et al. (1995). Synthesis of Chiral 2-Amino-1-Phenylethanol. In Catalysis of Organic Reactions (pp. 409-415). Taylor & Francis.
- Gasparrini, F., et al. (2016). Chiral Separations by High-Performance Liquid Chromatography.
-
Sciex. (n.d.). Separation of Ephedrine and Pseudoephedrine Isomers Using SCIEX SelexION® Differential Mobility Technology. Retrieved from [Link]
- Armaković, S. J., et al. (2020). Computational Studies of Stability, Reactivity and Degradation Properties of Ephedrine. Advanced Journal of Chemistry B.
- Patel, K., et al. (2021). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.
- Wang, X., et al. (2009). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Wang, J., et al. (2009). Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. CN101503714A.
- El-Beqqali, A., et al. (2015). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. DEA.gov.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
ResearchGate. (n.d.). Pseudoephedrine and Racemization. Retrieved from [Link]
- Li, W., et al. (2019). [Advances in synthesis of 2-phenylethanol]. Sheng Wu Gong Cheng Xue Bao, 35(10), 1845-1858.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Pharmacy Post. (2022, September 8).
-
Indenta Chemicals. (n.d.). Material Safety Data Sheet 2-Phenylethyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone, using. Retrieved from [Link]
- Al-Saeed, F. A., et al. (2019). Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach. Journal of Pharmaceutical and Biomedical Analysis, 174, 416-423.
- Wang, X. (2005). Method for isomerizing L-ephedrine into D-pseudoephedrine. CN1634866A.
- Ashish, K., et al. (2016).
- Sharma, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6253.
- Panteleev, A. V., et al. (2021). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 26(11), 3195.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Enantiopurity Determination of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride
Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development
In the landscape of modern drug development, chirality is a fundamental consideration. Chiral molecules exist as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even contribute to adverse effects[1][2]. The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, remains a stark reminder of the critical need to control the stereochemical composition of chiral drugs[1].
(S)-2-(Methylamino)-2-phenylethanol hydrochloride, a chiral amine, represents a class of compounds frequently encountered as building blocks or active pharmaceutical ingredients (APIs). Its molecular structure features a single stereocenter, giving rise to (S) and (R) enantiomers. Ensuring the enantiomeric purity of the desired (S)-enantiomer is not merely a regulatory hurdle but a scientific necessity to guarantee the safety and efficacy of the final drug product[3][4].
This guide provides an in-depth comparison of three powerful analytical techniques for determining the enantiopurity of this compound: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the mechanistic basis of each method, provide validated experimental protocols, and offer expert insights into the practical application and interpretation of the resulting data.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC is the most established and widely implemented technique for enantiomeric separations in the pharmaceutical industry[1][5]. Its robustness and reliability make it ideal for quality control environments.
Principle of Separation
The separation mechanism relies on the differential interaction between the enantiomers of the analyte and a Chiral Stationary Phase (CSP) packed within the column[5]. The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing energies of association. This difference in interaction strength leads to different retention times, allowing for their separation and quantification[5]. For amino alcohols like our target compound, polysaccharide-based CSPs are often an excellent starting point due to their broad applicability and proven success in resolving a wide range of chiral molecules[6][7].
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the (R)-enantiomer impurity in a sample of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Astec Cellulose DMP column (or equivalent polysaccharide-based column, e.g., Daicel Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
-
Scientist's Note: The n-hexane/IPA forms the primary mobile phase for this normal-phase separation. The small amount of DEA, a basic modifier, is crucial. It interacts with acidic silanol groups on the silica support, reducing peak tailing and improving the peak shape of the basic amine analyte.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (chosen for the phenyl chromophore)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1.0 mg/mL in the mobile phase.
-
Prepare a resolution standard by dissolving a small amount of the racemic mixture (containing both R and S enantiomers) in the mobile phase.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the resolution standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the sample solution.
-
Integrate the peak areas of both enantiomers. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiopurity determination by Chiral HPLC.
Chiral Capillary Electrophoresis (CE): High Efficiency, Minimal Consumption
Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility[8][9]. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Principle of Separation
In CE, a fused silica capillary is filled with a BGE. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge[8]. To separate neutral enantiomers or those with identical charge-to-size ratios, a chiral selector, such as a cyclodextrin, is introduced into the BGE[10]. The enantiomers of this compound will transiently and stereoselectively associate with the cyclodextrin. This interaction forms diastereomeric complexes with slightly different sizes and/or affinities for the selector, resulting in different apparent mobilities and thus, different migration times[11].
Experimental Protocol: Chiral CE
Objective: To achieve baseline separation of the (S) and (R) enantiomers of 2-(Methylamino)-2-phenylethanol.
-
Instrumentation: A capillary electrophoresis system with a diode array detector (DAD) or UV detector.
-
Capillary: Fused silica capillary, 50 µm internal diameter, 375 µm outer diameter, with an effective length of 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing 30 mM of hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Scientist's Note: The low pH ensures that the amine group of the analyte is protonated, making it positively charged and suitable for CE analysis. The HP-β-CD is a versatile chiral selector that often provides good resolution for phenylethanolamine-type structures[10].
-
-
CE Conditions:
-
Applied Voltage: +25 kV
-
Capillary Temperature: 25°C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: 210 nm.
-
-
Sample Preparation:
-
Dissolve the sample in deionized water to a concentration of 0.1 mg/mL.
-
-
Procedure:
-
Condition the new capillary by flushing with 1 M NaOH, followed by 0.1 M NaOH, and then deionized water.
-
Before each run, flush the capillary with the BGE for 2 minutes.
-
Inject the sample and apply the voltage.
-
Record the electropherogram and determine the migration times of the enantiomers.
-
Workflow for Chiral CE Analysis
Caption: Workflow for enantiopurity determination by Chiral CE.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Non-Separative Approach
While chromatographic techniques physically separate enantiomers, NMR spectroscopy offers a distinct approach. Enantiomers are indistinguishable in an achiral solvent, producing identical NMR spectra. However, the addition of a Chiral Solvating Agent (CSA) can induce spectral differences[12][13].
Principle of Enantiodiscrimination
A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the enantiomers of the analyte[14][15]. These diastereomeric complexes are not mirror images and exist in different magnetic environments. This difference in the magnetic environment causes a chemical shift non-equivalence (ΔΔδ) for corresponding nuclei in the two enantiomers, leading to the splitting of a single resonance peak into two[12][16]. The relative areas of these two peaks directly correspond to the ratio of the enantiomers in the sample.
Experimental Protocol: NMR with CSA
Objective: To resolve the signals of the (S) and (R) enantiomers in an NMR spectrum.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃).
-
Chiral Solvating Agent (CSA): (S)-1,1'-Bi-2-naphthol ((S)-BINOL).
-
Scientist's Note: BINOL derivatives are effective CSAs for amines[12][16]. The acidic hydroxyl protons of BINOL can interact with the basic nitrogen of the analyte, while π-π stacking interactions between the aromatic rings can further stabilize the diastereomeric complexes, enhancing discrimination.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add 1.0 to 1.5 molar equivalents of the (S)-BINOL CSA.
-
Add ~0.6 mL of CDCl₃.
-
Cap the tube and shake gently for 30-60 seconds to ensure complete dissolution and complex formation[16].
-
-
Procedure:
-
Acquire a standard ¹H NMR spectrum.
-
Identify a proton signal in the analyte that is well-resolved and shows clear splitting due to the CSA. The methyl group protons or the methine proton adjacent to the nitrogen are often good candidates.
-
Carefully integrate the two resolved signals corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric ratio directly from the integration values.
-
Workflow for NMR with CSA Analysis
Caption: Workflow for enantiopurity determination by NMR with a CSA.
Comparative Performance Analysis
The choice of analytical technique is often a trade-off between various performance parameters. The following table summarizes the key attributes of each method for the analysis of this compound.
| Feature | Chiral HPLC | Chiral Capillary Electrophoresis (CE) | NMR with Chiral Solvating Agent (CSA) |
| Principle | Differential partitioning with a solid CSP | Differential migration in a BGE with a selector | Formation of transient diastereomeric complexes |
| Resolution | Good to Excellent (Rs > 1.5 achievable)[17] | Excellent (very high theoretical plate counts) | Dependent on CSA, analyte, and field strength |
| Sensitivity (LOD/LOQ) | High (µg/mL to ng/mL)[17] | Very High (ng/mL to pg/mL) | Low (mg quantity typically required) |
| Analysis Time | Moderate (10-30 minutes per run) | Fast (often < 10 minutes per run)[18] | Very Fast (5-15 minutes per sample)[16] |
| Sample Consumption | Moderate (µL injections) | Extremely Low (nL injections) | High (mg quantities) |
| Method Development | Can be extensive (column & mobile phase screening)[7] | Moderate (BGE and selector optimization) | Can be rapid (screening of CSAs)[13] |
| Advantages | Robust, reproducible, easily automated, preparative scale possible. | High efficiency, low solvent/sample use, orthogonal to HPLC. | Non-separative, fast, provides structural info, absolute method. |
| Limitations | Higher solvent consumption, potential for column degradation. | Lower concentration sensitivity than HPLC-UV, precision can be lower. | Low sensitivity, requires pure CSA, potential for signal overlap. |
Expert Recommendations and Conclusion
The selection of an optimal method for determining the enantiopurity of this compound is contingent upon the specific analytical objective.
-
For routine Quality Control (QC) and release testing, Chiral HPLC is the undisputed method of choice. Its proven robustness, high precision, and straightforward validation pathway align perfectly with the stringent requirements of a regulated environment[5][17]. The ability to quantify trace-level enantiomeric impurities with high accuracy is paramount for batch release.
-
For high-throughput screening or when sample volume is severely limited, Chiral CE presents a compelling alternative. Its extremely low sample and solvent consumption, coupled with rapid analysis times, make it an efficient and green analytical technique. It also serves as an excellent orthogonal method to confirm HPLC results.
-
For research, process development, or structural confirmation, NMR with a CSA is an invaluable tool. It allows for the rapid assessment of enantiomeric purity without the need for extensive method development. Furthermore, it provides this information while simultaneously confirming the chemical structure of the analyte, a unique advantage not offered by separation techniques.
Ultimately, a comprehensive analytical strategy may involve using HPLC as the primary validated method, with CE or NMR employed as complementary techniques for orthogonal verification or specific research inquiries. Adherence to method validation guidelines, such as those outlined in ICH Q2(R1), is essential to ensure that any chosen procedure is suitable for its intended purpose, yielding data that is accurate, reliable, and defensible[19].
References
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv
- Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids. PubMed.
-
Enantiomer. Wikipedia. [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]
-
Enantiopure drug. Wikipedia. [Link]
-
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link]
-
Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT Network. [Link]
-
Enantiomeric separation of 1-phenylethylamine and 1-cyclohexylethylamine in capillary electrophoresis with contactless conductivity detection. PubMed. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. [Link]
-
Capillary electrophoresis-a high performance analytical separation technique. PubMed. [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
Enantiomeric separation of adrenaline, noradrenaline, and isoprenaline by capillary electrophoresis using streptomycin-modified gold nanoparticles. PubMed. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 3. Enantiomer - Wikipedia [en.wikipedia.org]
- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomeric separation of 1-phenylethylamine and 1-cyclohexylethylamine in capillary electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantiomeric separation of adrenaline, noradrenaline, and isoprenaline by capillary electrophoresis using streptomycin-modified gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Enantioseparation of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride: A Comparative Analysis of Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the stereospecific analysis of chiral compounds is not merely a regulatory hurdle but a scientific necessity. The differential pharmacological and toxicological profiles of enantiomers demand robust and reliable methods for their separation and quantification. This guide provides an in-depth, comparative analysis of the performance of different classes of chiral stationary phases (CSPs) for the enantiomeric separation of (S)-2-(Methylamino)-2-phenylethanol hydrochloride, a key chiral intermediate and a member of the phenylethanolamine class of compounds.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this guide is structured to provide a causal understanding of why certain CSPs and mobile phase conditions are effective for this class of molecules. We will delve into the mechanistic principles of chiral recognition and support these insights with experimental data from the literature for structurally analogous compounds, providing a solid foundation for method development and optimization.
Understanding the Analyte and the Challenge
(S)-2-(Methylamino)-2-phenylethanol possesses a single stereocenter and key structural features that dictate its interaction with a chiral stationary phase: a secondary amine, a hydroxyl group, and a phenyl ring. The hydrochloride salt form ensures its polarity. Successful chiral separation hinges on the formation of transient, diastereomeric complexes between the analyte's enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to differential retention times and, ultimately, separation. The key to effective method development lies in selecting a CSP that can exploit these structural features through a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.
Comparative Performance of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is the most critical parameter in developing a successful enantioselective separation. In this guide, we will compare the performance of three major classes of CSPs: polysaccharide-based, cyclodextrin-based, and macrocyclic glycopeptide-based phases. The experimental data presented is for compounds with high structural similarity to this compound, such as cathine, synephrine, and various β-blockers, providing a strong predictive framework for the target analyte.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are widely regarded as the workhorses of chiral chromatography due to their broad applicability.[1][2] The chiral recognition mechanism is attributed to the complex three-dimensional structure of the polysaccharide derivatives, which creates chiral grooves and cavities.[2] Interactions such as hydrogen bonding with the carbamate groups, dipole-dipole interactions, and π-π interactions with the phenyl groups of the chiral selector are key to enantioseparation.
For basic compounds like phenylethanolamines, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often crucial to suppress the interaction of the analyte's amine group with residual silanols on the silica surface, thereby improving peak shape and resolution.
Experimental Data: Separation of Cathine Hydrochloride on Chiralpak AD-H
A study on the enantiomeric separation of cathine hydrochloride, a diastereomer of ephedrine and structurally very similar to our target analyte, provides excellent insights into the performance of amylose-based CSPs.[3]
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (920:80:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Outcome | Baseline separation of enantiomers achieved. |
This data demonstrates the effectiveness of a normal-phase method on a polysaccharide-based CSP for a closely related compound. The choice of a non-polar primary solvent (n-heptane) with a polar modifier (ethanol) and a basic additive (diethylamine) is a classic and effective approach for this class of analytes on this type of CSP.
Cyclodextrin-Based Chiral Stationary Phases
Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. Their structure forms a truncated cone with a hydrophobic interior and a hydrophilic exterior. The primary mechanism for chiral recognition is the formation of inclusion complexes, where the analyte, or a portion of it (typically the phenyl ring), fits into the hydrophobic cavity of the cyclodextrin.[4] Secondary interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin further contribute to the enantioselectivity.
Experimental Data: Separation of Phenylethanolamines on a Methylated β-Cyclodextrin Coated Column
A study on the simultaneous enantioseparation of four phenethylamines, including synephrine and octopamine, highlights the utility of cyclodextrin-based phases in a reversed-phase mode.[2]
| Parameter | Condition |
| Chiral Stationary Phase | Phenyl column permanently coated with methylated β-cyclodextrin |
| Mobile Phase | 0.1% (v/v) phosphoric acid solution containing 1 M NaCl |
| Flow Rate | 0.2 mL/min |
| Temperature | 30°C |
| Detection | Not specified (likely UV) |
| Outcome | Successful simultaneous separation of the enantiomers of all four phenethylamines. |
This reversed-phase method showcases a different, yet effective, approach. The use of an aqueous mobile phase is advantageous for highly polar compounds and offers compatibility with mass spectrometry. The permanent coating of the cyclodextrin onto a phenyl stationary phase provides a robust and reproducible system.
Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptide CSPs, such as those based on vancomycin (e.g., CHIROBIOTIC V), are known for their multi-modal separation capabilities, functioning effectively in reversed-phase, normal-phase, and polar organic modes.[5][6] The complex structure of the glycopeptide, with its peptide backbone, sugar moieties, and multiple stereocenters, provides a rich environment for various intermolecular interactions, including hydrogen bonding, ionic interactions, and steric repulsion.[5][6]
These phases are particularly well-suited for the separation of compounds containing amine and hydroxyl groups, making them a strong candidate for the enantioseparation of phenylethanolamines.
Experimental Data: Separation of β-Blockers on Vancomycin-Based CSPs
A comparative study of vancomycin-based CSPs for the separation of β-blockers, which share the phenylethanolamine scaffold, provides valuable insights into their performance.[7]
| Parameter | Condition |
| Chiral Stationary Phase | Chirobiotic V2 (Vancomycin-based) |
| Mobile Phase | Polar-Organic Mode (e.g., Methanol with additives) |
| Outcome | Baseline separation of four β-blockers (eight enantiomers) was achieved within 15 minutes. Higher retention and better enantioresolution were observed on the CSP with a higher coverage of vancomycin (Chirobiotic V2).[7] |
The success in separating β-blockers in a polar-organic mode suggests that this approach would be highly effective for this compound. The ability to achieve rapid separations is a significant advantage in high-throughput environments.
Experimental Protocols & Method Development Workflow
The following protocols are based on the successful separations of analogous compounds and serve as a robust starting point for the method development for this compound.
Protocol 1: Polysaccharide-Based CSP (Normal Phase)
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Heptane, Ethanol, and Diethylamine in a ratio of 920:80:1 (v/v/v). Filter and degas the mobile phase.
-
HPLC System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject 10 µL of the sample and acquire the chromatogram. Monitor the elution at 220 nm.
-
Optimization: If necessary, adjust the ratio of ethanol to n-heptane to optimize retention times and resolution. The concentration of diethylamine can also be fine-tuned to improve peak shape.
Protocol 2: Cyclodextrin-Based CSP (Reversed Phase)
-
Column: A commercially available β-cyclodextrin bonded phase (e.g., Cyclobond I 2000 DM) or a phenyl column coated with methylated β-cyclodextrin.
-
Mobile Phase Preparation: Prepare an aqueous mobile phase of 0.1% (v/v) phosphoric acid in water, containing 1 M sodium chloride. Filter and degas.
-
HPLC System Preparation: Equilibrate the column with the mobile phase at a flow rate of 0.2-0.5 mL/min.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection and Analysis: Inject the sample and monitor the chromatogram.
-
Optimization: The concentration of the organic modifier (if any, e.g., methanol or acetonitrile) and the pH of the buffer can be adjusted to optimize the separation.
Protocol 3: Macrocyclic Glycopeptide-Based CSP (Polar Organic Mode)
-
Column: Chirobiotic V2 (250 x 4.6 mm, 5 µm) or a similar vancomycin-based CSP.
-
Mobile Phase Preparation: Start with 100% Methanol containing 0.1% acetic acid and 0.1% triethylamine. Filter and degas.
-
HPLC System Preparation: Equilibrate the column at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection and Analysis: Inject the sample and monitor the chromatogram.
-
Optimization: The type and concentration of the polar organic solvent (e.g., acetonitrile, ethanol) and the acidic/basic additives can be varied to optimize selectivity and resolution.
Visualization of the Method Development Workflow
Caption: A logical workflow for chiral method development for (S)-2-(Methylamino)-2-phenylethanol HCl.
Conclusion and Recommendations
This guide has provided a comparative overview of three distinct and powerful classes of chiral stationary phases for the enantioseparation of this compound.
-
Polysaccharide-based CSPs operating in normal phase are a highly reliable starting point, with a strong precedent for success with analogous compounds.
-
Cyclodextrin-based CSPs in reversed-phase mode offer an excellent alternative, particularly when mass spectrometry compatibility is a concern.
-
Macrocyclic glycopeptide-based CSPs demonstrate significant promise, especially in the polar organic mode, for rapid and efficient separations.
The choice of the optimal CSP will ultimately depend on the specific requirements of the analysis, including desired run time, solvent consumption, and compatibility with detection methods. The provided experimental protocols and the logical workflow for method development offer a solid foundation for researchers to efficiently and effectively achieve the desired chiral separation. It is the synthesis of understanding the analyte's chemistry, the principles of chiral recognition, and the characteristics of different CSPs that transforms chiral method development from a trial-and-error process into a strategic scientific endeavor.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Comparison of vancomycin-based stationary phases with different chiral selector coverage for enantioselective separation of selected drugs in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Asymmetric Ketone Reduction: A Cost-Benefit Analysis of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride-Derived Catalysis
In the relentless pursuit of enantiomerically pure molecules that form the bedrock of modern pharmaceuticals and fine chemicals, the synthetic chemist is often faced with a critical decision: which method of asymmetric reduction offers the optimal balance of performance, cost, and practicality? This guide provides a comprehensive cost-benefit analysis of utilizing (S)-2-(Methylamino)-2-phenylethanol hydrochloride as a precursor for in-situ generated Corey-Bakshi-Shibata (CBS) catalysts. We will objectively compare this stalwart of asymmetric synthesis against two other leading methodologies: Noyori's catalytic asymmetric hydrogenation and enzymatic reductions using ketoreductases (KREDs). This analysis is grounded in experimental data, detailed protocols, and a pragmatic assessment of the economic and logistical factors that influence catalyst selection in both research and industrial settings.
The Central Role of this compound: Precursor to the CBS Catalyst
This compound serves as a readily available and cost-effective chiral precursor to a class of oxazaborolidine catalysts that are central to the Corey-Bakshi-Shibata (CBS) reduction.[1][2] This reaction has become a cornerstone of asymmetric synthesis due to its high enantioselectivity, predictable stereochemical outcome, and broad substrate scope, particularly for the reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][3]
The active catalyst is typically generated in situ by reacting the chiral amino alcohol with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF).[2][4] This approach circumvents the need to handle and store the often moisture-sensitive isolated oxazaborolidine catalyst, enhancing its practicality and reproducibility.[4]
Mechanism of Action: A Chiral Relay
The efficacy of the CBS reduction hinges on a well-defined, catalyst-controlled transition state. The mechanism, elucidated by Corey and coworkers, involves the formation of a chiral Lewis acidic complex between the oxazaborolidine and the borane reducing agent.[5] This complex then coordinates to the ketone substrate in a sterically controlled manner, directing the hydride transfer from the borane to one of the two enantiotopic faces of the carbonyl group. This elegant mechanism ensures high fidelity in the transfer of chirality from the catalyst to the product.
Comparative Performance Analysis: CBS vs. Noyori Hydrogenation vs. Enzymatic Reduction
The selection of an asymmetric reduction method is a multi-faceted decision. Here, we compare the performance of the in-situ generated CBS catalyst with two powerful alternatives: Noyori's transition-metal catalyzed asymmetric hydrogenation and the biocatalytic approach using ketoreductases (KREDs).
Performance on a Model Substrate: Acetophenone
Acetophenone is a classic benchmark substrate for evaluating the efficacy of asymmetric reduction methods. The data below, compiled from various sources, illustrates the typical performance of each method.
| Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions & Considerations |
| CBS Reduction | In-situ from (S)-2-(Methylamino)-2-phenylethanol | >95 | >97 (R) | Stoichiometric borane (e.g., BH₃·THF), anhydrous conditions, cryogenic temperatures often optimal.[4] |
| Noyori Hydrogenation | (S)-BINAP-RuCl₂-(S,S)-DPEN | >99 | 99 (R) | High pressure H₂, base co-catalyst, high turnover numbers (TONs) possible.[3][6] |
| Enzymatic Reduction | Ketoreductase (KRED) | >99 | >99 (S) or (R) | Aqueous media, ambient temperature/pressure, requires cofactor regeneration system (e.g., isopropanol or glucose/GDH).[3] |
Substrate Scope and Functional Group Tolerance
-
CBS Reduction: Demonstrates broad applicability for a wide range of aryl-alkyl, dialkyl, and α,β-unsaturated ketones.[1] The steric and electronic properties of the ketone substituents can significantly influence reactivity and enantioselectivity.
-
Noyori Asymmetric Hydrogenation: Particularly effective for functionalized ketones, such as β-keto esters, where the substrate can act as a bidentate ligand for the ruthenium catalyst.[7] Simple, unfunctionalized ketones can be more challenging substrates.[6]
-
Enzymatic Reduction (KREDs): The substrate scope can be exceptionally broad, encompassing a wide variety of aliphatic and aromatic ketones.[8] Modern enzyme engineering has produced a vast library of KREDs with tailored specificities, often overcoming limitations of traditional chemical catalysts.[8] However, sterically demanding substrates may require screening of multiple enzymes to find a suitable biocatalyst.
Experimental Protocols: A Practical Guide
To provide a tangible basis for comparison, detailed experimental protocols for the asymmetric reduction of acetophenone using each of the three methodologies are presented below.
In-situ Generation of CBS Catalyst and Subsequent Reduction of Acetophenone
This protocol outlines the in-situ generation of the CBS catalyst from this compound, followed by the asymmetric reduction of acetophenone.
Step 1: Liberation of the Free Amino Alcohol
-
Dissolve this compound in a minimal amount of deionized water.
-
Cool the solution in an ice bath and add a slight excess of a suitable base (e.g., 1 M NaOH) dropwise with stirring to deprotonate the amine and generate the free amino alcohol.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free (S)-2-(Methylamino)-2-phenylethanol.
Step 2: In-situ Catalyst Formation and Asymmetric Reduction
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried (S)-2-(Methylamino)-2-phenylethanol (e.g., 0.1 mmol) in anhydrous tetrahydrofuran (THF).
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, e.g., 0.6 mmol) dropwise to the stirred solution at room temperature.
-
After stirring for approximately 15-30 minutes to allow for catalyst formation, cool the reaction mixture to the desired temperature (e.g., -30 °C to 0 °C).
-
Slowly add a solution of acetophenone (e.g., 1.0 mmol) in anhydrous THF to the catalyst mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield (R)-1-phenylethanol.
Noyori Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example of a Noyori-type asymmetric hydrogenation.
-
In a glovebox, charge a high-pressure reactor vessel with a Ru(II)-BINAP-diamine catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN], 0.01 mol%).
-
Add a solution of acetophenone (1.0 mmol) in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of a base (e.g., potassium tert-butoxide in isopropanol).
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time.
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.[3][7]
Enzymatic Reduction of Acetophenone using a Ketoreductase (KRED)
This protocol provides a general workflow for a KRED-catalyzed reduction.
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).
-
To the buffer, add the ketoreductase enzyme (typically from a commercially available screening kit).
-
Add the cofactor (e.g., NADP⁺) and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol).
-
Add the acetophenone substrate. If the substrate has low aqueous solubility, a co-solvent such as DMSO or isopropanol may be used.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, quench the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure. Purify the product by column chromatography if necessary.
Workflow Diagrams
CBS Reduction Workflow
Caption: Workflow for CBS Reduction.
Comparative Decision Matrix
Caption: Decision Matrix for Asymmetric Reduction.
Cost-Benefit Analysis
A thorough cost-benefit analysis must extend beyond the initial purchase price of the catalyst or its precursor. It should encompass reagent costs, operational expenses, and the overall efficiency of the process.
| Factor | CBS Reduction (from (S)-2-(Methylamino)-2-phenylethanol HCl) | Noyori Asymmetric Hydrogenation | Enzymatic Reduction (KREDs) |
| Precursor/Catalyst Cost | Low to Moderate: The amino alcohol precursor is relatively inexpensive. The main cost driver is the stoichiometric borane reagent. | High: Ruthenium-BINAP complexes are expensive, though very low catalyst loadings are often sufficient. | Variable: Screening kits can have a significant upfront cost. Individual enzymes for large-scale production can be cost-effective. |
| Reagent & Consumable Costs | High: Requires at least a stoichiometric amount of borane-THF complex and anhydrous solvents. | Low: Hydrogen gas is inexpensive. Solvents are common. | Low to Moderate: Requires buffer components, a cofactor regeneration system (e.g., inexpensive isopropanol or glucose), and potentially a co-solvent. |
| Operational Costs | Moderate: Requires inert atmosphere techniques and potentially low-temperature equipment. | High: Requires specialized high-pressure hydrogenation equipment. | Low: Standard laboratory incubators/shakers are often sufficient. |
| Process Efficiency & Throughput | Good: Reactions are typically fast. Catalyst can often be recovered and reused.[4] | Excellent: Very high turnover numbers and frequencies lead to high throughput. | Variable: Reaction times can range from hours to a day. Enzyme immobilization allows for continuous processes. |
| Environmental Impact | Moderate: Borane reagents and organic solvents contribute to waste streams. | Good: Hydrogenation is an atom-economical process. | Excellent: Biocatalysis in aqueous media is considered a green chemistry approach. |
The Verdict
-
For academic research and small-scale synthesis: The CBS reduction using in-situ generated catalysts from precursors like this compound offers an excellent balance of cost, accessibility, and high performance for a broad range of substrates. Its operational simplicity makes it a valuable tool for discovery chemistry.
-
For large-scale industrial production of specific, functionalized ketones: Noyori asymmetric hydrogenation is often the method of choice. The high initial catalyst cost is offset by extremely low catalyst loadings and high throughput, making it economically viable for manufacturing.
-
For processes where green chemistry is paramount and for challenging substrates: Enzymatic reduction with KREDs is an increasingly attractive option. The mild reaction conditions, high selectivity, and scalability make it a powerful tool, especially in the pharmaceutical industry where sustainability and process safety are critical. The initial investment in enzyme screening can lead to highly optimized and cost-effective manufacturing processes.
Conclusion
This compound remains a highly relevant and valuable chiral building block in the landscape of asymmetric synthesis. Its utility as a precursor for in-situ generated CBS catalysts provides a cost-effective, reliable, and high-performing method for the asymmetric reduction of prochiral ketones. While Noyori hydrogenation and enzymatic reductions offer distinct advantages in specific contexts, particularly in large-scale industrial applications and green chemistry initiatives, the CBS reduction holds its ground as a versatile and accessible tool for a wide range of synthetic challenges. The ultimate choice of method will always depend on a careful consideration of the specific substrate, the scale of the synthesis, the available equipment, and the overall economic and environmental goals of the project.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411–8414.
-
Grokipedia. (n.d.). CBS catalyst. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 24, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.
- Myers, A. G. Research Group. (n.d.).
- Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
-
Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Retrieved January 24, 2026, from [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(41), 6035-6053. [Link]
-
Li, Z., Yang, H., Liu, J., Huang, Z., & Chen, F. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). The Chemical Record, 21(7), 1611–1630. [Link]
-
Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 923231. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. CBS catalyst - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
